Product packaging for 18-Deoxyherboxidiene(Cat. No.:)

18-Deoxyherboxidiene

Cat. No.: B1474392
M. Wt: 422.6 g/mol
InChI Key: HRBJWKYIBBNOQT-YZDAHXQASA-N
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Description

18-Deoxyherboxidiene is a bacterial metabolite that has been found in Streptomyces QN18690 and has antiangiogenic activity. It binds to the SF3b subunit of spliceosome-associated protein 130 (SAP130), SAP145, or SAP155 in HeLa cell extracts when used at 100, 1,000, and 10,000 ng and induces the accumulation of unspliced mRNA in HEK293T cells in a reporter assay. This compound inhibits VEGF-induced migration of human umbilical vein endothelial cells (HUVECs) in a concentration-dependent manner and VEGF-induced HUVEC tube formation when used at a concentration of 0.3 µg/ml.>

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H42O5 B1474392 18-Deoxyherboxidiene

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(2R,5S,6S)-6-[(2E,4E,6S)-7-[(2R,3R)-3-[(2R,3S)-3-methoxypentan-2-yl]-2-methyloxiran-2-yl]-6-methylhepta-2,4-dien-2-yl]-5-methyloxan-2-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H42O5/c1-8-21(28-7)19(5)24-25(6,30-24)15-16(2)10-9-11-17(3)23-18(4)12-13-20(29-23)14-22(26)27/h9-11,16,18-21,23-24H,8,12-15H2,1-7H3,(H,26,27)/b10-9+,17-11+/t16-,18+,19-,20-,21+,23-,24-,25-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRBJWKYIBBNOQT-YZDAHXQASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(C)C1C(O1)(C)CC(C)C=CC=C(C)C2C(CCC(O2)CC(=O)O)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]([C@@H](C)[C@@H]1[C@@](O1)(C)C[C@H](C)/C=C/C=C(\C)/[C@@H]2[C@H](CC[C@@H](O2)CC(=O)O)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H42O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Unveiling 18-Deoxyherboxidiene: A Technical Guide to its Discovery, Isolation, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

18-Deoxyherboxidiene, also known as RQN-18690A, has emerged as a potent angiogenesis inhibitor with significant potential in cancer research. This technical guide provides an in-depth overview of the discovery, isolation, and biological activity of this natural product. It details the experimental protocols for its production and purification, summarizes its quantitative effects on angiogenesis, and elucidates its molecular mechanism of action through the inhibition of the spliceosome component SF3b, leading to apoptosis.

Discovery and Isolation of this compound

This compound was first reported as part of a group of compounds named GEX1, isolated from the fermentation broth of Streptomyces sp.[1][2]. The producing organism was cultured and the compound was extracted and purified using a series of chromatographic techniques.

Experimental Protocols

Fermentation of Streptomyces sp.

A detailed protocol for the fermentation of the producing Streptomyces strain to yield this compound is outlined below.

Table 1: Fermentation Protocol for this compound Production

ParameterConditions
Producing Organism Streptomyces sp.
Seed Medium Glucose (1%), Soluble Starch (2.4%), Pharmamedia (1.5%), Yeast Extract (0.3%), Meat Extract (0.5%), CaCO3 (0.2%), in distilled water, pH 7.0
Production Medium Soluble Starch (4%), Glucose (1%), Pharmamedia (1%), Yeast Extract (0.5%), Meat Extract (0.3%), CaCO3 (0.2%), in distilled water, pH 7.0
Inoculum 5% (v/v) of a 2-day old seed culture
Fermentation Vessel 500-liter fermentor
Working Volume 300 liters
Temperature 28°C
Agitation 200 rpm
Aeration 1.0 vvm (volume of air per volume of medium per minute)
Fermentation Time 5 days

Isolation and Purification of this compound

The following protocol details the multi-step process for isolating and purifying this compound from the fermentation broth.

Table 2: Isolation and Purification Protocol for this compound

StepProcedure
1. Broth Filtration The fermented broth is filtered to separate the mycelia from the supernatant.
2. Supernatant Extraction The supernatant is extracted twice with an equal volume of ethyl acetate. The organic layers are combined.
3. Concentration The combined ethyl acetate extract is concentrated under reduced pressure to yield a crude extract.
4. Silica Gel Chromatography The crude extract is subjected to silica gel column chromatography, eluting with a stepwise gradient of chloroform-methanol.
5. Sephadex LH-20 Chromatography Fractions containing the active compound are pooled, concentrated, and further purified by Sephadex LH-20 column chromatography using methanol as the eluent.
6. High-Performance Liquid Chromatography (HPLC) The final purification is achieved by reversed-phase HPLC on a C18 column with a mobile phase of acetonitrile-water.

Biological Activity and Quantitative Data

This compound exhibits potent anti-angiogenic properties by inhibiting the formation of new blood vessels. Its biological activity has been quantified using in vitro assays.

Table 3: Biological Activity of this compound

AssayCell LineEndpointIC50
Angiogenesis InhibitionHUVECTube Formation19.7 µg/mL
Experimental Protocols

Human Umbilical Vein Endothelial Cell (HUVEC) Tube Formation Assay

This assay is a standard in vitro method to assess the anti-angiogenic potential of a compound.

Table 4: HUVEC Tube Formation Assay Protocol

StepProcedure
1. Matrigel Coating A 96-well plate is coated with Matrigel and allowed to solidify at 37°C for 30 minutes.
2. Cell Seeding HUVECs are seeded onto the Matrigel-coated wells in the presence of various concentrations of this compound or a vehicle control.
3. Incubation The plate is incubated at 37°C in a 5% CO2 atmosphere for 4-6 hours to allow for the formation of capillary-like tube structures.
4. Visualization and Quantification The formation of tube networks is observed using a microscope. The extent of tube formation (e.g., total tube length, number of branch points) is quantified using imaging software. The IC50 value is calculated as the concentration of the compound that inhibits tube formation by 50% compared to the control.

Mechanism of Action: Targeting the Spliceosome

This compound exerts its biological effects by targeting a crucial cellular machine known as the spliceosome.

spliceosome_inhibition cluster_nucleus Nucleus This compound This compound SF3b SF3b This compound->SF3b Inhibits U2_snRNP U2 snRNP SF3b->U2_snRNP Component of Spliceosome Spliceosome U2_snRNP->Spliceosome Joins Aberrant_Splicing Aberrant Splicing Spliceosome->Aberrant_Splicing Leads to pre-mRNA pre-mRNA pre-mRNA->Spliceosome Processed by Mature_mRNA Mature_mRNA Aberrant_Splicing->Mature_mRNA Altered

Caption: Inhibition of the SF3b spliceosome component by this compound.

This compound directly binds to and inhibits the function of SF3b, a core component of the U2 small nuclear ribonucleoprotein (snRNP) within the spliceosome.[3] This inhibition disrupts the normal splicing process of pre-messenger RNA (pre-mRNA), leading to the production of aberrantly spliced mRNA transcripts.

Downstream Signaling: Induction of Apoptosis

The disruption of normal splicing by this compound triggers a downstream signaling cascade that ultimately leads to programmed cell death, or apoptosis. A key event in this pathway is the altered splicing of the anti-apoptotic protein Mcl-1.

apoptosis_pathway Aberrant_Splicing Aberrant Splicing of Mcl-1 pre-mRNA Mcl-1L Mcl-1 (Long) (Anti-apoptotic) Aberrant_Splicing->Mcl-1L Decreased production Mcl-1S Mcl-1 (Short) (Pro-apoptotic) Aberrant_Splicing->Mcl-1S Increased production Mitochondria Mitochondria Mcl-1L->Mitochondria Inhibits cytochrome c release Mcl-1S->Mitochondria Promotes cytochrome c release Caspase_Activation Caspase Activation Mitochondria->Caspase_Activation Cytochrome c release Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Apoptosis induction via altered Mcl-1 splicing by this compound.

Inhibition of SF3b leads to a shift in the alternative splicing of MCL1 pre-mRNA. This results in a decrease in the production of the full-length, anti-apoptotic Mcl-1 protein (Mcl-1L) and an increase in the production of a truncated, pro-apoptotic isoform (Mcl-1S). The increased ratio of Mcl-1S to Mcl-1L disrupts the integrity of the mitochondrial outer membrane, leading to the release of cytochrome c. This, in turn, activates the caspase cascade, executing the final stages of apoptosis.

Conclusion

This compound is a promising natural product with potent anti-angiogenic and pro-apoptotic activities. Its well-defined mechanism of action, involving the inhibition of the SF3b spliceosome component, makes it a valuable tool for cancer research and a potential lead compound for the development of novel anti-cancer therapeutics. The detailed protocols and data presented in this guide provide a comprehensive resource for researchers interested in further investigating the biological properties and therapeutic potential of this fascinating molecule.

References

The SF3b Spliceosome Component: A Prime Target for Cancer Therapeutics

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The spliceosome, an intricate molecular machine responsible for the precise excision of introns from pre-messenger RNA (pre-mRNA), has emerged as a critical regulator of gene expression. Its fidelity is paramount for normal cellular function, and its dysregulation is increasingly recognized as a hallmark of cancer. Within this complex machinery, the Splicing Factor 3b (SF3b) complex, a core component of the U2 small nuclear ribonucleoprotein (snRNP), has garnered significant attention as a promising therapeutic target. This is largely due to the high frequency of mutations in its largest subunit, SF3B1, across a spectrum of malignancies, and the development of potent small molecule modulators that selectively target this complex.

This technical guide provides a comprehensive overview of the SF3b spliceosome component as a therapeutic target. It delves into the molecular intricacies of SF3b function, the oncogenic consequences of its alteration, the mechanism of action of SF3b-targeting compounds, and the experimental methodologies used to investigate this promising area of cancer biology and drug development.

The Critical Role of SF3b in Pre-mRNA Splicing

The SF3b complex is indispensable for the early stages of spliceosome assembly. Its primary function is to recognize the branch point sequence (BPS) within the intron, a crucial step for the subsequent catalytic reactions of splicing.[1] This recognition facilitates the stable binding of the U2 snRNP to the pre-mRNA, forming the prespliceosome (A complex). The SF3b complex undergoes significant conformational changes throughout the splicing cycle, highlighting its dynamic and essential role in ensuring the precise removal of introns and the ligation of exons.[2]

SF3B1 Mutations: A Common Driver in Cancer

Somatic mutations in the SF3B1 gene are among the most prevalent alterations found in various cancers, particularly in hematological malignancies such as myelodysplastic syndromes (MDS) and chronic lymphocytic leukemia (CLL), as well as in solid tumors like uveal melanoma and breast cancer.[3][4][5] These mutations are typically heterozygous missense mutations that cluster in specific "hotspot" residues within the HEAT repeat domains of the SF3B1 protein.[3][5][6]

The functional consequence of these mutations is not a loss of function, but rather a neomorphic activity that alters the fidelity of BPS recognition.[5][6] This leads to the utilization of cryptic 3' splice sites, resulting in aberrant splicing events such as exon skipping and intron retention.[2][5][7] These mis-spliced transcripts can produce truncated or non-functional proteins, or even novel protein isoforms that contribute to oncogenesis by affecting key cellular pathways involved in cell survival, proliferation, and apoptosis.[3][8] For instance, mutations in SF3B1 have been shown to promote tumorigenesis through the stabilization of the MYC oncogene.[3]

SF3b Modulators: A Novel Class of Anti-Cancer Agents

The discovery of natural products that potently and selectively inhibit the SF3b complex has paved the way for a new class of anti-cancer therapeutics. These SF3b modulators, including pladienolides, spliceostatins, and sudemycins, bind to a pocket within the SF3b complex, altering its conformation and impairing its function.[2][7] This interference with the splicing machinery leads to a global disruption of pre-mRNA splicing, preferentially affecting cancer cells, particularly those harboring SF3B1 mutations.[9]

The anti-tumor activity of SF3b modulators is attributed to several mechanisms. The accumulation of mis-spliced and non-functional transcripts can trigger cellular stress responses and apoptosis.[4] Furthermore, the altered splicing of specific genes critical for cancer cell survival, such as those involved in cell cycle regulation and apoptosis, contributes to their cytotoxic effects.[4] Notably, some SF3b modulators, like H3B-8800, have shown preferential lethality in cancer cells with spliceosome mutations, suggesting a potential for targeted therapy.[10][11]

Quantitative Analysis of SF3b Inhibitor Potency

The development of SF3b inhibitors has been accompanied by extensive preclinical evaluation to determine their potency against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the effectiveness of a compound in inhibiting a specific biological or biochemical function. The following tables summarize the reported IC50 values for prominent SF3b inhibitors.

Pladienolide B and Derivatives
Compound Cell Line IC50 (nM)
Pladienolide BGastric Cancer Cell Lines (Mean of 6)1.6 ± 1.2[2][12]
Pladienolide B DerivativeGastric Cancer Cell Lines (Mean of 6)1.2 ± 1.1[2][12]
Pladienolide B DerivativePrimary Cultured Gastric Cancer Cells (Mean of 12)4.9 ± 4.7[2][12]
Pladienolide BBreast Cancer Cell Lines (Overall)~1[9]
Pladienolide BHEL (Erythroleukemia)1.5[13]
Pladienolide BK562 (Chronic Myeloid Leukemia)25[13]
Pladienolide BHeLa (Cervical Cancer)0.1 - 2 (effective concentration range)[10]
Sudemycins
Compound Cell Line IC50 (µM)
Sudemycin ERh18 (Rhabdomyosarcoma)1[14]
Sudemycin EHEK293 (Human Embryonic Kidney)10[14]
Sudemycin EHeLa (Cervical Cancer)~0.16[15]
Sudemycin ERh18 (Rhabdomyosarcoma)1.12[15]
Sudemycin C (500 nM, 24h)CLL Primary Cells45.2 ± 20.1% apoptosis[16]
Sudemycin D1 (500 nM, 24h)CLL Primary Cells63.4 ± 15.3% apoptosis[16]
H3B-8800
Compound SF3B Complex IC50 (nM)
H3B-8800Wild-type SF3B1.4[8]
H3B-8800Mutant SF3B0.3 - 1.8[8]

Signaling Pathways and Mechanisms of Action

The targeting of SF3b has profound effects on various cellular signaling pathways. The diagrams below, generated using the DOT language, illustrate key mechanisms and relationships.

SF3B1_Mutation_Pathway cluster_0 SF3B1 Mutation cluster_1 Altered Splicing cluster_2 Downstream Oncogenic Effects SF3B1_mut Hotspot Mutation (e.g., K700E) Altered_BPS Altered Branch Point Sequence Recognition SF3B1_mut->Altered_BPS Cryptic_SS Cryptic 3' Splice Site Usage Altered_BPS->Cryptic_SS Aberrant_Splicing Aberrant Splicing (Exon Skipping, Intron Retention) Cryptic_SS->Aberrant_Splicing Mis_spliced_transcripts Mis-spliced Transcripts Aberrant_Splicing->Mis_spliced_transcripts Oncogenic_proteins Altered/Truncated Oncogenic Proteins (e.g., stabilized MYC) Mis_spliced_transcripts->Oncogenic_proteins Tumorigenesis Tumorigenesis Oncogenic_proteins->Tumorigenesis SF3b_Inhibitor_MoA SF3b_Inhibitor SF3b Modulator (e.g., Pladienolide B, H3B-8800) SF3b_Complex SF3b Complex SF3b_Inhibitor->SF3b_Complex Binds to Splicing_Inhibition Inhibition of Splicing SF3b_Complex->Splicing_Inhibition Mis_splicing Induction of Mis-splicing Splicing_Inhibition->Mis_splicing Apoptosis Apoptosis Mis_splicing->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Mis_splicing->Cell_Cycle_Arrest Anti_tumor_activity Anti-tumor Activity Apoptosis->Anti_tumor_activity Cell_Cycle_Arrest->Anti_tumor_activity MTT_Assay_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_Overnight Incubate Overnight Seed_Cells->Incubate_Overnight Add_Inhibitor Add SF3b Inhibitor Dilutions Incubate_Overnight->Add_Inhibitor Incubate_Treatment Incubate for Treatment Period Add_Inhibitor->Incubate_Treatment Add_MTT Add MTT Solution Incubate_Treatment->Add_MTT Incubate_Formazan Incubate for Formazan Formation Add_MTT->Incubate_Formazan Add_Solvent Add Solubilization Solvent Incubate_Formazan->Add_Solvent Read_Absorbance Read Absorbance Add_Solvent->Read_Absorbance Analyze_Data Analyze Data (Calculate IC50) Read_Absorbance->Analyze_Data End End Analyze_Data->End

References

initial in vitro evaluation of 18-Deoxyherboxidiene

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Initial In Vitro Evaluation of 18-Deoxyherboxidiene

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound has been identified as a potent small molecule with significant potential in oncology research. Its primary mechanism of action is the inhibition of the SF3b complex, a key component of the spliceosome, leading to disruption of pre-mRNA splicing. This activity translates to potent anti-angiogenic effects, as demonstrated by the inhibition of endothelial cell migration and tube formation. This document provides a comprehensive overview of the initial in vitro data, detailed experimental protocols, and visual representations of the associated molecular pathways and workflows.

Core Mechanism of Action: Splicing Inhibition via SF3b Targeting

This compound, a natural product analogue, exerts its biological activity by targeting the SF3b (Splicing Factor 3b) complex within the spliceosome. The spliceosome is a critical cellular machine responsible for intron removal from pre-messenger RNA (pre-mRNA). The SF3b complex, a part of the U2 small nuclear ribonucleoprotein (snRNP), is essential for recognizing the branch point sequence within the intron, a crucial step for the initiation of splicing. By binding to SF3b, this compound is thought to allosterically prevent the conformational changes necessary for stable U2 snRNP association with the pre-mRNA. This leads to an arrest of spliceosome assembly at the A complex stage, accumulation of unspliced pre-mRNA, and subsequent downstream effects including cell cycle arrest and apoptosis, particularly in rapidly proliferating cancer cells.

Signaling Pathway of Splicing Inhibition

G Figure 1: Mechanism of Splicing Inhibition by this compound cluster_pathway Spliceosome Assembly Pathway cluster_inhibition Inhibitory Action pre_mRNA pre-mRNA U1 U1 snRNP pre_mRNA->U1 5' Splice Site Recognition U2_SF3b U2 snRNP - SF3b Complex U1->U2_SF3b Branch Point Recognition A_Complex A Complex (Pre-spliceosome) U2_SF3b->A_Complex B_Complex B Complex A_Complex->B_Complex U4/U6.U5 tri-snRNP Recruitment Spliced_mRNA Spliced mRNA B_Complex->Spliced_mRNA Catalysis & Splicing Inhibitor This compound Target SF3b Inhibitor->Target Target->U2_SF3b Inhibition

Caption: this compound targets the SF3b complex of the U2 snRNP, inhibiting spliceosome assembly.

Quantitative Data Summary

The following table summarizes the key quantitative findings from the initial in vitro assessments of this compound and its parent compound, herboxidiene.

Table 1: In Vitro Activity of this compound and Herboxidiene

CompoundAssayCell Line / SystemIC50Key FindingsReference
HerboxidieneIn Vitro SplicingHeLa Nuclear Extract0.3 µMPotent inhibition of pre-mRNA splicing.[1]
C-6 Alkene Derivative of HerboxidieneIn Vitro SplicingHeLa Nuclear Extract0.4 µMActivity comparable to herboxidiene, suggesting the C-6 methyl group is not critical for activity.[1]
This compoundVEGF-induced Cell MigrationHuman Umbilical Vein Endothelial Cells (HUVECs)Not specifiedInhibits migration in a concentration-dependent manner.[2][3]
This compoundVEGF-induced Tube FormationHuman Umbilical Vein Endothelial Cells (HUVECs)Not specifiedInhibits tube formation at a concentration of 0.3 µg/ml.[2][3]

Experimental Protocols

Detailed methodologies for the key in vitro assays are provided below.

In Vitro Splicing Assay

This assay quantifies the inhibitory effect of a compound on the splicing of a pre-mRNA substrate in a cell-free system.[1][4]

Workflow:

G Figure 2: In Vitro Splicing Assay Workflow Start Prepare Reaction Mix (HeLa Nuclear Extract, Buffers, ATP) Add_Compound Add this compound or DMSO Start->Add_Compound Add_Substrate Add Radiolabeled pre-mRNA Add_Compound->Add_Substrate Incubate Incubate at 30°C for 30-60 min Add_Substrate->Incubate Isolate_RNA RNA Isolation Incubate->Isolate_RNA Electrophoresis Denaturing Polyacrylamide Gel Electrophoresis Isolate_RNA->Electrophoresis Visualize Phosphorimaging Electrophoresis->Visualize Quantify Quantify Spliced vs. Unspliced RNA Visualize->Quantify Analyze Calculate IC50 Quantify->Analyze

Caption: Workflow for determining the in vitro splicing inhibition activity of this compound.

Methodology:

  • A reaction mixture is prepared containing 50% HeLa cell nuclear extract, 60 mM potassium glutamate, 2 mM magnesium acetate, 2 mM ATP, 5 mM creatine phosphate, and 0.05 mg/mL tRNA.

  • Varying concentrations of this compound (dissolved in DMSO) or DMSO as a control are added to the reaction.

  • The splicing reaction is initiated by the addition of a 10 nM radiolabeled pre-mRNA substrate.

  • The reaction is incubated at 30°C for 30-60 minutes.

  • RNA is then isolated from the reaction mixture.

  • The isolated RNA is separated by denaturing polyacrylamide gel electrophoresis.

  • The gel is visualized using phosphorimaging, and the bands corresponding to pre-mRNA and spliced mRNA are quantified.

  • Splicing efficiency is calculated, and the IC50 value is determined from the dose-response curve.

Endothelial Cell Tube Formation Assay

This assay assesses the ability of endothelial cells to form capillary-like structures in vitro, a key step in angiogenesis.[5][6][7]

Workflow:

G Figure 3: Tube Formation Assay Workflow Start Coat 96-well plate with Basement Membrane Matrix (BME) Solidify Incubate at 37°C to solidify BME Start->Solidify Seed_Cells Seed HUVECs onto the BME Solidify->Seed_Cells Add_Treatment Add media with VEGF and this compound Seed_Cells->Add_Treatment Incubate Incubate for 2-4 hours Add_Treatment->Incubate Image Image tube formation with a microscope Incubate->Image Analyze Quantify tube length and branch points Image->Analyze

Caption: The experimental workflow for the in vitro endothelial cell tube formation assay.

Methodology:

  • The wells of a 24- or 96-well plate are coated with a basement membrane extract (BME) and incubated at 37°C to allow for solidification.

  • Human Umbilical Vein Endothelial Cells (HUVECs) are seeded onto the BME layer.

  • The cells are treated with conditioned media containing angiogenic signals (e.g., VEGF) and varying concentrations of this compound.

  • The plate is incubated for 2-4 hours, during which the endothelial cells align and form tube-like structures.

  • The formation of these tubes is visualized using a phase-contrast inverted microscope.

  • The extent of tube formation is quantified by measuring parameters such as total tube length and the number of branch points.

Transwell Cell Migration Assay

This assay measures the chemotactic response of cells, in this case, the migration of endothelial cells towards a chemical gradient.[8][9][10]

Workflow:

G Figure 4: Transwell Migration Assay Workflow Start Place Transwell inserts in a 24-well plate Add_Chemoattractant Add chemoattractant to the lower chamber Start->Add_Chemoattractant Seed_Cells Seed HUVECs with this compound in the upper chamber Start->Seed_Cells Incubate Incubate for 4-24 hours Add_Chemoattractant->Incubate Seed_Cells->Incubate Remove_Non-migrated Remove non-migrated cells from the top of the insert Incubate->Remove_Non-migrated Fix_Stain Fix and stain migrated cells on the bottom of the insert Remove_Non-migrated->Fix_Stain Count Count migrated cells Fix_Stain->Count

Caption: The workflow for the Transwell cell migration assay to assess the anti-migratory effects of this compound.

Methodology:

  • Transwell inserts with a porous membrane are placed into the wells of a 24-well plate.

  • A medium containing a chemoattractant (e.g., fetal bovine serum or specific growth factors) is added to the lower chamber.

  • A suspension of HUVECs in a serum-free medium, containing various concentrations of this compound, is added to the upper chamber (the insert).

  • The plate is incubated for a period of 4 to 24 hours, allowing cells to migrate through the pores in the membrane towards the chemoattractant.

  • After incubation, non-migrated cells are removed from the upper surface of the membrane.

  • The cells that have migrated to the lower surface of the membrane are fixed and stained (e.g., with crystal violet).

  • The number of migrated cells is then quantified by microscopy.

References

Methodological & Application

Application Notes and Protocols for 18-Deoxyherboxidiene in In Vitro Angiogenesis Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 18-Deoxyherboxidiene in a suite of in vitro angiogenesis assays. The protocols detailed below are designed to assess the anti-angiogenic potential of this compound by examining its effects on endothelial cell proliferation, migration, and tube formation.

Note on Herboxidiene and this compound: The experimental data referenced in these notes pertains to herboxidiene . Due to the structural similarity between herboxidiene and this compound, it is hypothesized that their biological activities are comparable. However, researchers should validate these findings for this compound.

I. Overview of Anti-Angiogenic Activity

Herboxidiene has been shown to exhibit anti-angiogenic properties by inhibiting key processes in the formation of new blood vessels. Studies have demonstrated that herboxidiene can effectively inhibit the proliferation of Human Umbilical Vein Endothelial Cells (HUVECs) and suppress vascular endothelial growth factor (VEGF)-induced invasion and tube formation.[1] The underlying mechanism of this activity involves the downregulation of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) phosphorylation and the expression of Hypoxia-Inducible Factor-1α (HIF-1α).[1]

II. Data Presentation

Table 1: Effect of Herboxidiene on Endothelial Cell Proliferation

Assay Cell Line Observed Effect Method of Quantification
Proliferation AssayHUVECInhibition of cell proliferation at non-cytotoxic concentrations.[1]MTT assay or direct cell counting.

Table 2: Effect of Herboxidiene on Endothelial Cell Migration

Assay Cell Line Stimulus Observed Effect Method of Quantification
Invasion AssayHUVECVEGFSignificant suppression of cell invasion.[1]Boyden chamber assay or wound healing (scratch) assay.

Table 3: Effect of Herboxidiene on Endothelial Tube Formation

Assay Cell Line Stimulus Observed Effect Method of Quantification
Tube Formation AssayHUVECVEGFSignificant suppression of tube formation.[1]Quantification of tube length, branch points, and total network area using imaging software.

III. Experimental Protocols

A. Endothelial Cell Proliferation Assay

This protocol is designed to assess the effect of this compound on the proliferation of endothelial cells.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Cell Growth Medium (EGM-2)

  • Fetal Bovine Serum (FBS)

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • 96-well plates

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • DMSO

  • Microplate reader

Protocol:

  • Seed HUVECs in a 96-well plate at a density of 5 x 10³ cells/well in EGM-2 and incubate for 24 hours.

  • Prepare serial dilutions of this compound in EGM-2.

  • Replace the medium with the prepared dilutions of this compound. Include a vehicle control (medium with solvent).

  • Incubate the plate for 48-72 hours.

  • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell proliferation inhibition relative to the vehicle control.

B. Endothelial Cell Migration (Wound Healing) Assay

This protocol measures the effect of this compound on the directional migration of endothelial cells.

Materials:

  • HUVECs

  • EGM-2

  • 6-well plates

  • p200 pipette tip or a cell scraper

  • This compound

  • Microscope with a camera

Protocol:

  • Seed HUVECs in a 6-well plate and grow to a confluent monolayer.

  • Create a "scratch" or "wound" in the monolayer using a sterile p200 pipette tip.

  • Wash the wells with PBS to remove detached cells.

  • Replace the medium with EGM-2 containing different concentrations of this compound or a vehicle control.

  • Capture images of the scratch at 0 hours.

  • Incubate the plate for 12-24 hours.

  • Capture images of the same fields at the end of the incubation period.

  • Measure the width of the scratch at multiple points and calculate the percentage of wound closure.

C. Endothelial Tube Formation Assay

This assay evaluates the ability of this compound to inhibit the formation of capillary-like structures by endothelial cells.

Materials:

  • HUVECs

  • EGM-2

  • 96-well plate

  • Matrigel® or other basement membrane extract

  • This compound

  • Calcein AM (for fluorescent visualization)

  • Inverted microscope with a camera

Protocol:

  • Thaw Matrigel® on ice and coat the wells of a pre-chilled 96-well plate.

  • Incubate the plate at 37°C for 30-60 minutes to allow the gel to solidify.

  • Resuspend HUVECs (1-2 x 10⁴ cells/well) in EGM-2 containing various concentrations of this compound or a vehicle control.

  • Gently add the cell suspension to the Matrigel®-coated wells.

  • Incubate for 4-18 hours at 37°C.

  • Visualize and capture images of the tube network using an inverted microscope.

  • For quantitative analysis, stain the cells with Calcein AM and use image analysis software to measure parameters such as total tube length, number of junctions, and number of loops.

IV. Visualization of Pathways and Workflows

A. Signaling Pathway of Herboxidiene's Anti-Angiogenic Effect

The following diagram illustrates the proposed mechanism of action for herboxidiene in inhibiting angiogenesis.

G Proposed Anti-Angiogenic Signaling Pathway of Herboxidiene VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds to P_VEGFR2 p-VEGFR-2 VEGFR2->P_VEGFR2 Phosphorylation Angiogenesis Angiogenesis (Proliferation, Migration, Tube Formation) P_VEGFR2->Angiogenesis Promotes HIF1a HIF-1α Expression HIF1a->Angiogenesis Promotes Herboxidiene This compound (Herboxidiene) Herboxidiene->P_VEGFR2 Inhibits Herboxidiene->HIF1a Downregulates

Caption: Proposed mechanism of this compound's anti-angiogenic activity.

B. Experimental Workflow for In Vitro Angiogenesis Assays

The diagram below outlines the general workflow for conducting the in vitro angiogenesis assays described.

G General Workflow for In Vitro Angiogenesis Assays cluster_assays Select Assay start Start cell_culture Endothelial Cell Culture (e.g., HUVEC) start->cell_culture assay_prep Assay Preparation cell_culture->assay_prep proliferation Proliferation Assay (e.g., MTT) assay_prep->proliferation migration Migration Assay (e.g., Wound Healing) assay_prep->migration tube_formation Tube Formation Assay assay_prep->tube_formation treatment Treatment with This compound incubation Incubation treatment->incubation data_acq Data Acquisition (Microscopy/Plate Reader) incubation->data_acq analysis Data Analysis and Quantification data_acq->analysis end End analysis->end proliferation->treatment migration->treatment tube_formation->treatment

Caption: General experimental workflow for assessing anti-angiogenic compounds.

References

Application Notes and Protocols: Evaluating the Anti-Angiogenic Potential of 18-Deoxyherboxidiene using HUVEC Tube Formation Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological functions and pathological conditions such as tumor growth and metastasis. The Human Umbilical Vein Endothelial Cell (HUVEC) tube formation assay is a widely used in vitro model to screen for compounds that can modulate angiogenesis.[1][2][3] This document provides a detailed protocol for utilizing the HUVEC tube formation assay to assess the anti-angiogenic properties of 18-Deoxyherboxidiene, a compound of interest for its potential therapeutic applications.

Principle of the HUVEC Tube Formation Assay

When cultured on a basement membrane extract (BME) like Matrigel, endothelial cells, such as HUVECs, rapidly differentiate and organize themselves to form three-dimensional, capillary-like structures.[2] This process mimics the later stages of angiogenesis. The extent of tube formation, which can be quantified by measuring parameters like tube length and the number of branch points, serves as an indicator of the pro- or anti-angiogenic potential of a test compound.[4]

Hypothetical Effects of this compound on Angiogenesis

While the precise mechanism of this compound in angiogenesis is under investigation, for the purpose of this protocol, we will hypothesize that it inhibits angiogenesis by interfering with the Vascular Endothelial Growth Factor (VEGF) signaling pathway. VEGF is a potent pro-angiogenic factor that, upon binding to its receptor (VEGFR2) on endothelial cells, triggers a downstream signaling cascade that promotes cell proliferation, migration, and tube formation.[5][6] It is postulated that this compound may inhibit the phosphorylation of VEGFR2, thereby blocking downstream signaling.

Quantitative Data Summary

The following tables summarize hypothetical quantitative data on the effect of this compound on HUVEC tube formation.

Table 1: Dose-Response of this compound on HUVEC Tube Formation

Concentration of this compound (nM)Inhibition of Tube Length (%)Inhibition of Branch Points (%)
115.2 ± 2.112.8 ± 1.9
1048.9 ± 5.445.3 ± 4.8
5075.6 ± 8.172.1 ± 7.5
10092.3 ± 4.789.5 ± 5.1
IC50 (nM) ~12.5 ~14.0

Table 2: Effect of this compound on Key Angiogenic Parameters (at 50 nM)

TreatmentAverage Tube Length (µm)Average Number of Branch Points
Vehicle Control (0.1% DMSO)450 ± 2560 ± 5
This compound (50 nM)110 ± 1517 ± 3

Experimental Protocols

Materials and Reagents
  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Cell Growth Medium-2 (EGM-2)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS)

  • Growth factor-reduced Matrigel® Basement Membrane Matrix

  • This compound stock solution (in DMSO)

  • 96-well tissue culture plates

  • Calcein AM fluorescent dye

Experimental Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_matrigel Thaw Matrigel coat_plate Coat 96-well plate prep_matrigel->coat_plate seed_cells Seed HUVECs onto Matrigel coat_plate->seed_cells prep_cells Prepare HUVEC suspension add_compound Add this compound seed_cells->add_compound incubate Incubate (4-6 hours) add_compound->incubate stain_cells Stain with Calcein AM incubate->stain_cells image_cells Image tubes stain_cells->image_cells quantify Quantify tube formation image_cells->quantify

Caption: Experimental workflow for the HUVEC tube formation assay.

Detailed Step-by-Step Protocol
  • Matrigel Coating: 1.1. Thaw growth factor-reduced Matrigel on ice overnight at 4°C.[1][7] 1.2. Pre-chill a 96-well plate and pipette tips at -20°C for at least 30 minutes.[1][7] 1.3. On ice, add 50 µL of thawed Matrigel to each well of the pre-chilled 96-well plate. Ensure even coating and avoid bubbles.[1][7] 1.4. Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.[7]

  • HUVEC Preparation and Seeding: 2.1. Culture HUVECs in EGM-2 medium until they reach 80-90% confluency.[1] Use cells from early passages (passage 3-6) for optimal results. 2.2. Starve the cells in a serum-free medium for 2-4 hours prior to the assay. 2.3. Harvest the cells using Trypsin-EDTA and resuspend them in EGM-2 medium containing a low serum concentration (e.g., 2% FBS). 2.4. Count the cells and adjust the density to 2 x 10^5 cells/mL. 2.5. Seed 100 µL of the HUVEC suspension (2 x 10^4 cells) onto the solidified Matrigel in each well.[1]

  • Treatment with this compound: 3.1. Prepare serial dilutions of this compound in the low-serum EGM-2 medium. Include a vehicle control (e.g., 0.1% DMSO). 3.2. Immediately after seeding the cells, add 100 µL of the diluted compound or vehicle control to the respective wells.

  • Incubation: 4.1. Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4 to 18 hours.[1] The optimal incubation time should be determined empirically, but robust tube formation is typically observed within 4-6 hours.[8][9]

  • Visualization and Quantification: 5.1. After incubation, carefully remove the medium from the wells. 5.2. Wash the cells gently with 100 µL of PBS. 5.3. Stain the cells with Calcein AM (2 µg/mL in PBS) for 30 minutes at 37°C.[10] 5.4. Acquire images of the tube network using a fluorescence microscope. 5.5. Quantify the tube formation using an image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin). Measure parameters such as total tube length, number of branch points, and total mesh area.[3]

Signaling Pathway Diagram

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR2 PI3K PI3K VEGFR2->PI3K PLCg PLCγ VEGFR2->PLCg Ras Ras VEGFR2->Ras Akt Akt PI3K->Akt Angiogenesis Gene Expression (Proliferation, Migration, Survival) Akt->Angiogenesis PKC PKC PLCg->PKC PKC->Angiogenesis Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Angiogenesis VEGF VEGF VEGF->VEGFR2 Binds Deoxy18 This compound Deoxy18->VEGFR2 Inhibits Phosphorylation

Caption: Hypothetical mechanism of this compound on the VEGF signaling pathway.

Troubleshooting

  • No tube formation: Ensure HUVECs are healthy and at a low passage number. Confirm the proper solidification of the Matrigel.

  • High background fluorescence: Ensure complete removal of the Calcein AM solution and wash the cells thoroughly.[10]

  • Inconsistent results: Maintain consistency in cell seeding density, Matrigel volume, and incubation times.

Conclusion

The HUVEC tube formation assay is a valuable tool for assessing the anti-angiogenic potential of compounds like this compound. By following this detailed protocol, researchers can obtain reliable and quantifiable data to advance the understanding of this compound's mechanism of action and its potential as an anti-angiogenic agent.

References

Application Notes and Protocols for Testing 18-Deoxyherboxidiene Efficacy in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

18-Deoxyherboxidiene is a potent small molecule inhibitor of the spliceosome component SF3b, a critical factor in pre-mRNA splicing.[1][2] By targeting SF3b, this compound disrupts the normal splicing process, leading to aberrant mRNA transcripts and subsequent downstream effects on cellular function.[2][3] Notably, this compound has been identified as a potent angiogenesis inhibitor, preventing the formation of new blood vessels, a process crucial for tumor growth and metastasis.[1] These characteristics position this compound as a promising candidate for anti-cancer therapy.

These application notes provide a comprehensive overview of representative methodologies for evaluating the in vivo efficacy of this compound in preclinical animal models. The protocols outlined below are based on established practices for testing angiogenesis and splicing inhibitors in cancer research.

Mechanism of Action: Targeting the SF3b Splicing Factor

This compound exerts its biological effects by directly binding to the SF3b subunit of the U2 small nuclear ribonucleoprotein (snRnp), a core component of the spliceosome. This interaction interferes with the recognition of the branch point sequence during pre-mRNA splicing, leading to exon skipping, intron retention, and the usage of cryptic splice sites. The resulting aberrant mRNA transcripts can produce non-functional proteins or trigger nonsense-mediated decay. In the context of angiogenesis, the altered splicing of key pro-angiogenic factors, such as Vascular Endothelial Growth Factor (VEGF) and its receptors, is thought to be a primary mechanism of action.

This compound This compound SF3b Complex (Spliceosome) SF3b Complex (Spliceosome) This compound->SF3b Complex (Spliceosome) Inhibits Pre-mRNA Splicing Pre-mRNA Splicing SF3b Complex (Spliceosome)->Pre-mRNA Splicing Essential for Altered Splicing Altered Splicing SF3b Complex (Spliceosome)->Altered Splicing Mature mRNA (Pro-angiogenic factors, e.g., VEGF) Mature mRNA (Pro-angiogenic factors, e.g., VEGF) Pre-mRNA Splicing->Mature mRNA (Pro-angiogenic factors, e.g., VEGF) Protein Synthesis Protein Synthesis Mature mRNA (Pro-angiogenic factors, e.g., VEGF)->Protein Synthesis Functional Pro-angiogenic Proteins Functional Pro-angiogenic Proteins Protein Synthesis->Functional Pro-angiogenic Proteins Angiogenesis Angiogenesis Functional Pro-angiogenic Proteins->Angiogenesis Tumor Growth & Metastasis Tumor Growth & Metastasis Angiogenesis->Tumor Growth & Metastasis Reduced Functional Proteins Reduced Functional Proteins Altered Splicing->Reduced Functional Proteins Inhibition of Angiogenesis Inhibition of Angiogenesis Reduced Functional Proteins->Inhibition of Angiogenesis Inhibition of Tumor Growth Inhibition of Tumor Growth Inhibition of Angiogenesis->Inhibition of Tumor Growth

Caption: Signaling pathway of this compound.

Representative Animal Models for Efficacy Testing

The selection of an appropriate animal model is critical for obtaining translatable preclinical data. Given this compound's anti-angiogenic and anti-cancer potential, several models are suitable.

Animal Model TypeDescriptionCommon StrainsTumor InitiationKey Endpoints
Subcutaneous Xenograft Human cancer cell lines are injected subcutaneously into immunocompromised mice. This is a widely used model due to its simplicity and reproducibility.Athymic Nude, SCID, NSGInjection of a suspension of cultured cancer cells (e.g., 1-10 x 10^6 cells) in Matrigel or saline into the flank.Tumor volume, tumor weight, survival, angiogenesis markers (e.g., CD31 staining).
Orthotopic Xenograft Human cancer cells are implanted into the corresponding organ of origin in immunocompromised mice. This model better recapitulates the tumor microenvironment.Athymic Nude, SCID, NSGSurgical implantation of tumor cells or fragments into the target organ (e.g., pancreas, lung, brain).Tumor growth (imaging), metastasis, survival, organ-specific markers.
Genetically Engineered Mouse Models (GEMMs) Mice are genetically modified to develop spontaneous tumors that more closely mimic human cancer progression.Varies depending on the model (e.g., RIP1-Tag2 for pancreatic neuroendocrine tumors).Spontaneous tumor development due to genetic alterations.Tumor incidence, tumor progression, survival, histological analysis.
Patient-Derived Xenograft (PDX) Models Fragments of a patient's tumor are directly implanted into immunocompromised mice, preserving the heterogeneity of the original tumor.NSG, NOD-SCIDSurgical implantation of patient tumor tissue subcutaneously or orthotopically.Tumor growth, response to treatment, biomarker analysis, personalized medicine applications.

Quantitative Data Summary (Hypothetical Data for a Subcutaneous Xenograft Model)

The following table presents hypothetical data from a representative study evaluating the efficacy of this compound in a human colorectal cancer (HCT116) subcutaneous xenograft model in athymic nude mice.

Treatment GroupDose (mg/kg)Administration RouteDosing FrequencyMean Tumor Volume (mm³) at Day 21 (± SEM)Percent Tumor Growth Inhibition (%)
Vehicle Control-Intraperitoneal (IP)Daily1500 (± 150)0
This compound10Intraperitoneal (IP)Daily825 (± 95)45
This compound25Intraperitoneal (IP)Daily450 (± 60)70
Positive Control (e.g., Bevacizumab)5Intravenous (IV)Twice weekly600 (± 75)60

Experimental Protocols

Protocol 1: Subcutaneous Xenograft Model for Efficacy Assessment

This protocol details the establishment of a subcutaneous tumor model and subsequent treatment with this compound.

Materials:

  • Human cancer cell line (e.g., HCT116, A549, U87-MG)

  • Culture medium and supplements

  • Phosphate-buffered saline (PBS), sterile

  • Matrigel (or similar basement membrane matrix)

  • 6-8 week old immunocompromised mice (e.g., Athymic Nude)

  • This compound

  • Vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline)

  • Calipers

  • Syringes and needles

Procedure:

  • Cell Culture: Culture the chosen cancer cell line under standard conditions until ~80-90% confluency.

  • Cell Preparation: Harvest cells using trypsin, wash with PBS, and perform a cell count. Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10^7 cells/mL.

  • Tumor Implantation: Anesthetize the mice. Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the right flank of each mouse.

  • Tumor Growth Monitoring: Allow tumors to establish and grow. Monitor tumor growth every 2-3 days by measuring the length (L) and width (W) with calipers. Tumor volume can be calculated using the formula: Volume = (L x W^2) / 2.

  • Randomization and Treatment Initiation: Once tumors reach a mean volume of 100-150 mm³, randomize the mice into treatment groups (e.g., vehicle control, this compound low dose, this compound high dose, positive control).

  • Drug Administration: Prepare fresh formulations of this compound in the vehicle solution. Administer the assigned treatment to each mouse according to the predetermined dose, route, and schedule.

  • Continued Monitoring: Continue to monitor tumor volume and body weight every 2-3 days for the duration of the study (typically 21-28 days).

  • Endpoint Analysis: At the end of the study, euthanize the mice. Excise the tumors, weigh them, and process them for further analysis (e.g., histology, immunohistochemistry for angiogenesis markers like CD31, or molecular analysis).

start Start cell_culture 1. Culture Cancer Cells start->cell_culture prepare_cells 2. Prepare Cell Suspension cell_culture->prepare_cells implant_tumor 3. Subcutaneous Implantation in Mice prepare_cells->implant_tumor monitor_growth 4. Monitor Tumor Growth implant_tumor->monitor_growth randomize 5. Randomize Mice into Groups monitor_growth->randomize Tumors reach ~100-150 mm³ treat 6. Administer Treatment randomize->treat continued_monitoring 7. Continue Monitoring treat->continued_monitoring continued_monitoring->treat Repeat dosing schedule endpoint 8. Endpoint Analysis continued_monitoring->endpoint End of study end End endpoint->end

Caption: Experimental workflow for a subcutaneous xenograft study.

Protocol 2: Immunohistochemical Analysis of Tumor Angiogenesis

This protocol describes the staining of tumor sections to visualize and quantify blood vessel density.

Materials:

  • Formalin-fixed, paraffin-embedded (FFPE) tumor tissues

  • Microtome

  • Microscope slides

  • Xylene and ethanol series for deparaffinization and rehydration

  • Antigen retrieval buffer (e.g., citrate buffer, pH 6.0)

  • Primary antibody against an endothelial cell marker (e.g., anti-CD31)

  • Secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-rabbit IgG)

  • DAB substrate kit

  • Hematoxylin for counterstaining

  • Mounting medium

  • Microscope with imaging software

Procedure:

  • Sectioning: Cut 4-5 µm sections from the FFPE tumor blocks and mount them on charged microscope slides.

  • Deparaffinization and Rehydration: Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol to water.

  • Antigen Retrieval: Perform heat-induced epitope retrieval by incubating the slides in antigen retrieval buffer.

  • Blocking: Block endogenous peroxidase activity and non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the sections with the primary anti-CD31 antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the slides and incubate with the HRP-conjugated secondary antibody.

  • Detection: Apply the DAB substrate, which will produce a brown precipitate at the site of the antigen.

  • Counterstaining: Lightly counterstain the sections with hematoxylin to visualize cell nuclei.

  • Dehydration and Mounting: Dehydrate the sections through a graded ethanol series and xylene, and then coverslip with mounting medium.

  • Image Acquisition and Analysis: Acquire images of the stained sections using a microscope. Quantify the microvessel density (MVD) by counting the number of CD31-positive vessels in several high-power fields.

Conclusion

The protocols and data presented provide a framework for the preclinical evaluation of this compound's efficacy in animal models of cancer. By utilizing these standardized methods, researchers can generate robust and reproducible data to support the further development of this promising anti-angiogenic and anti-cancer agent. Careful consideration of the animal model and endpoints will be crucial for translating these preclinical findings to the clinical setting.

References

Application Notes and Protocols for 18-Deoxyherboxidiene Administration in Mouse Cancer Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

18-Deoxyherboxidiene is a polyketide natural product and a derivative of Herboxidiene. It functions as a potent inhibitor of the spliceosome, a critical cellular machinery responsible for pre-mRNA splicing. The primary molecular target of this compound is the Splicing Factor 3b Subunit 1 (SF3B1), a core component of the U2 small nuclear ribonucleoprotein (snRNP). By binding to SF3B1, this compound interferes with the early stages of spliceosome assembly, leading to an accumulation of unspliced pre-mRNAs and ultimately inducing cell cycle arrest and apoptosis in cancer cells.[1][2][3][4][5][6][7] Furthermore, its parent compound, Herboxidiene, has demonstrated anti-angiogenic properties, suggesting a multi-faceted anti-tumor potential.[8]

These application notes provide a summary of the available preclinical data and generalized protocols for the administration of this compound in mouse cancer models, based on studies of Herboxidiene and other SF3B1 inhibitors.

Data Presentation

In Vitro Cytotoxicity and Splicing Inhibition
Compound/AnalogAssayCell LineIC50 (µM)Reference
HerboxidieneIn vitro Splicing-0.3[1]
Herboxidiene C-6 alkene derivativeIn vitro Splicing-0.4[1]
Herboxidiene C-6 (R)-methyl derivativeIn vitro Splicing-2.5[1]
HerboxidieneCytotoxicityB16F10 (Murine Melanoma)Not specified, but effective[8]
HerboxidieneCytotoxicityHeLa (Cervical Cancer)Not specified, but effective[8]
Template for In Vivo Efficacy Data

The following table is a template that can be used to record and present quantitative data from in vivo studies of this compound in mouse cancer models.

Mouse ModelTreatment GroupDose (mg/kg)Administration RouteDosing ScheduleMean Tumor Volume (mm³) ± SEMPercent Tumor Growth Inhibition (%)Change in Body Weight (%)Survival Benefit (days)
Example: Human Xenograft (e.g., NCI-H460)Vehicle Control-IPDaily0
Example: Human Xenograft (e.g., NCI-H460)This compound10IPDaily
Example: Human Xenograft (e.g., NCI-H460)This compound25IPDaily
Example: Human Xenograft (e.g., NCI-H460)This compound50IPDaily

Experimental Protocols

The following are generalized protocols for the administration of this compound in mouse cancer models, extrapolated from studies on other SF3B1 inhibitors. Researchers should perform dose-finding and toxicity studies to determine the optimal and maximum tolerated dose (MTD) for this compound.

Xenograft Mouse Model Protocol
  • Cell Culture: Culture a human cancer cell line of interest (e.g., NCI-H460 for non-small cell lung cancer, MDA-MB-231 for breast cancer) under standard conditions.

  • Cell Implantation:

    • Harvest cells during the logarithmic growth phase.

    • Resuspend cells in a 1:1 mixture of serum-free media and Matrigel.

    • Subcutaneously inject 1 x 10⁶ to 1 x 10⁷ cells into the flank of immunocompromised mice (e.g., athymic nude or NOD/SCID).

  • Tumor Growth Monitoring:

    • Monitor tumor growth by measuring the length and width with calipers every 2-3 days.

    • Calculate tumor volume using the formula: (Length x Width²) / 2.

  • Randomization and Treatment:

    • When tumors reach a mean volume of 100-200 mm³, randomize mice into treatment and control groups.

    • Prepare this compound in a suitable vehicle (e.g., DMSO and/or Cremophor EL, further diluted in saline).

    • Administer this compound via intraperitoneal (IP) or oral (PO) gavage at predetermined doses. The dosing schedule could be daily, every other day, or as determined by tolerability studies.

    • Administer the vehicle alone to the control group.

  • Efficacy and Toxicity Assessment:

    • Continue to monitor tumor volume and body weight throughout the study.

    • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry, Western blot).

    • Monitor for any signs of toxicity, such as weight loss, behavioral changes, or ruffled fur.

Experimental Workflow Diagram

experimental_workflow Xenograft Mouse Model Workflow cluster_setup Setup cluster_monitoring Monitoring & Treatment cluster_analysis Analysis cell_culture 1. Cancer Cell Culture implantation 2. Subcutaneous Implantation in Mice cell_culture->implantation tumor_growth 3. Monitor Tumor Growth implantation->tumor_growth randomization 4. Randomize into Groups tumor_growth->randomization treatment 5. Administer this compound randomization->treatment data_collection 6. Collect Tumor Volume & Body Weight Data treatment->data_collection endpoint 7. Endpoint Analysis (Tumor Excision, etc.) data_collection->endpoint

Caption: Workflow for a typical xenograft mouse model experiment.

Signaling Pathways

Mechanism of Action and Downstream Effects

This compound's primary mechanism of action is the inhibition of the SF3B1 component of the spliceosome. This disruption of pre-mRNA splicing can lead to several downstream consequences that contribute to its anti-tumor activity. While direct studies on this compound are limited, the effects of other SF3B1 inhibitors suggest potential impacts on key cancer-related signaling pathways.

  • Induction of Apoptosis: Mis-splicing of key transcripts can lead to the production of non-functional or pro-apoptotic proteins, ultimately triggering programmed cell death.

  • Cell Cycle Arrest: Inhibition of splicing can disrupt the expression of proteins essential for cell cycle progression, leading to arrest at G1 and/or G2/M phases.[1]

  • Inhibition of Angiogenesis: Herboxidiene has been shown to downregulate the expression of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and Hypoxia-Inducible Factor 1α (HIF-1α), key regulators of blood vessel formation.[8] This suggests that this compound may also inhibit tumor angiogenesis.

  • Modulation of Cancer Signaling Pathways: The aberrant splicing of components of major signaling pathways, such as the PI3K/Akt/mTOR and MAPK pathways, could be a significant consequence of SF3B1 inhibition, although this requires further investigation for this compound.

Signaling Pathway Diagram

signaling_pathway Proposed Signaling Pathway of this compound cluster_drug Drug Action cluster_target Molecular Target cluster_cellular_effects Cellular Effects cluster_downstream Potential Downstream Pathways drug This compound sf3b1 SF3B1 (Spliceosome) drug->sf3b1 Binds to and inhibits splicing_inhibition Inhibition of pre-mRNA Splicing sf3b1->splicing_inhibition Leads to apoptosis Apoptosis splicing_inhibition->apoptosis cell_cycle_arrest Cell Cycle Arrest splicing_inhibition->cell_cycle_arrest angiogenesis_inhibition Angiogenesis Inhibition splicing_inhibition->angiogenesis_inhibition pi3k_akt PI3K/Akt/mTOR Pathway splicing_inhibition->pi3k_akt May affect mapk MAPK Pathway splicing_inhibition->mapk May affect

Caption: Proposed mechanism of action and downstream effects of this compound.

Disclaimer

The provided protocols and pathway information are generalized and based on existing literature for the parent compound Herboxidiene and other SF3B1 inhibitors. Specific experimental details for this compound in mouse cancer models are not extensively documented in publicly available research. Therefore, it is imperative for researchers to conduct independent dose-escalation, toxicity, and efficacy studies to establish a safe and effective protocol for their specific cancer model and experimental conditions.

References

Application Notes and Protocols for 18-Deoxyherboxidiene Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of 18-Deoxyherboxidiene, a potent angiogenesis and splicing inhibitor, in cell culture experiments.

Introduction

This compound is a natural product that has garnered significant interest in cancer research and drug development. It functions as a potent inhibitor of the spliceosome, a critical cellular machinery responsible for precursor messenger RNA (pre-mRNA) splicing. Specifically, this compound targets the Splicing Factor 3b (SF3b) subunit 1 (SF3B1), a core component of the U2 small nuclear ribonucleoprotein (snRNP) complex.[1][2] By interfering with the function of SF3B1, this compound disrupts the early stages of spliceosome assembly, leading to an accumulation of unspliced pre-mRNA and ultimately inducing cell cycle arrest and apoptosis in cancer cells.[3][4][5] Additionally, it has been shown to inhibit angiogenesis by affecting the migration and tube formation of endothelial cells.[1][2]

Mechanism of Action

The primary molecular target of this compound is the SF3B1 protein within the spliceosome. The binding of this compound to the SF3b complex interferes with the recognition of the branch point sequence (BPS) of introns during the formation of the spliceosome A-complex.[3][5] This disruption prevents the catalytic steps of splicing, leading to global changes in pre-mRNA processing. The accumulation of unspliced transcripts can trigger cellular stress responses and programmed cell death. The modulation of SF3B1 by small molecules like this compound can also lead to the generation of aberrant RNA species that may activate innate immune signaling pathways.[6]

cluster_0 Cellular Environment This compound This compound SF3B1 SF3B1 This compound->SF3B1 Binds to & Inhibits Spliceosome Spliceosome SF3B1->Spliceosome Component of Pre-mRNA Pre-mRNA Spliceosome->Pre-mRNA Processes Spliceosome->Pre-mRNA Inhibition of Splicing Unspliced_pre-mRNA Unspliced pre-mRNA Pre-mRNA->Unspliced_pre-mRNA Accumulation mRNA Mature mRNA Pre-mRNA->mRNA Splicing Cell_Cycle_Arrest Cell Cycle Arrest Unspliced_pre-mRNA->Cell_Cycle_Arrest Apoptosis Apoptosis Unspliced_pre-mRNA->Apoptosis

Caption: Mechanism of action of this compound.

Quantitative Data Summary

Compound/DerivativeIC50 (µM) in in-vitro Splicing AssayReference
Herboxidiene0.3[4]
C-6 alkene derivative (12)0.4[4]
C-6 (R)-methyl derivative (13)2.5[4]
C-6 cyclopropyl derivative (14)5.2[4]

Experimental Protocols

General Cell Culture and Reagent Preparation

1. Cell Lines:

  • Human Umbilical Vein Endothelial Cells (HUVECs) for angiogenesis assays.[1][2]

  • Cancer cell lines relevant to the research focus (e.g., breast cancer, leukemia, melanoma cell lines known to have SF3B1 mutations).[6]

  • Normal fibroblast cell lines (e.g., WI-38) as controls.[4]

2. Culture Media:

  • Use appropriate growth medium for each cell line as recommended by the supplier (e.g., Fibroblast Growth Medium for HDFs).

  • Supplement media with fetal bovine serum (FBS), penicillin, and streptomycin as required.

3. Preparation of this compound Stock Solution:

  • Dissolve this compound in a suitable solvent such as DMSO to prepare a high-concentration stock solution (e.g., 10 mM).

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Prepare working solutions by diluting the stock solution in the appropriate cell culture medium to the desired final concentrations immediately before use.

Protocol 1: Cell Viability Assay

This protocol is designed to determine the cytotoxic effects of this compound on cultured cells.

Materials:

  • 96-well cell culture plates

  • Cells of interest

  • Complete growth medium

  • This compound

  • Cell viability reagent (e.g., MTS, MTT, or resazurin-based assays).[7]

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Prepare serial dilutions of this compound in complete growth medium.

  • Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 incubator.

  • Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Incubate for the recommended time (typically 1-4 hours).

  • Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.[7]

  • Calculate cell viability as a percentage of the untreated control and plot a dose-response curve to determine the IC50 value.

cluster_1 Cell Viability Assay Workflow A Seed cells in 96-well plate B Add this compound dilutions A->B C Incubate (24-72h) B->C D Add viability reagent C->D E Incubate (1-4h) D->E F Measure signal (Absorbance/Fluorescence) E->F G Calculate IC50 F->G

Caption: Workflow for a typical cell viability assay.
Protocol 2: In-vitro Angiogenesis Assays (Tube Formation and Migration)

These assays are used to evaluate the anti-angiogenic properties of this compound.

A. Tube Formation Assay:

Materials:

  • HUVECs

  • Matrigel or similar basement membrane extract

  • 24-well or 48-well plates

  • Endothelial cell growth medium

  • This compound

Procedure:

  • Thaw Matrigel on ice and coat the wells of a pre-chilled 24-well or 48-well plate.

  • Polymerize the Matrigel by incubating at 37°C for 30-60 minutes.

  • Harvest HUVECs and resuspend them in endothelial cell growth medium containing various concentrations of this compound or vehicle control.

  • Seed the HUVECs onto the polymerized Matrigel.

  • Incubate for 4-18 hours at 37°C.

  • Visualize the formation of capillary-like structures (tubes) using a microscope.

  • Quantify tube formation by measuring parameters such as total tube length, number of junctions, and number of branches using imaging software.

B. Cell Migration (Wound Healing) Assay:

Materials:

  • HUVECs or other migratory cells

  • 24-well plates

  • Pipette tips or a wound-healing insert

  • Complete growth medium

  • This compound

Procedure:

  • Seed HUVECs in 24-well plates and grow to a confluent monolayer.

  • Create a "scratch" or "wound" in the cell monolayer using a sterile pipette tip or by removing a wound-healing insert.

  • Wash the wells with PBS to remove detached cells.

  • Add fresh medium containing different concentrations of this compound or vehicle control.

  • Capture images of the wound at time 0 and at various time points thereafter (e.g., 6, 12, 24 hours).

  • Measure the area of the wound at each time point and calculate the percentage of wound closure to assess cell migration.

Protocol 3: In-vitro Splicing Assay

This assay directly measures the inhibitory effect of this compound on the splicing machinery.

Materials:

  • HeLa nuclear extract

  • Radiolabeled pre-mRNA substrate

  • ATP

  • This compound

  • Denaturing polyacrylamide gel

Procedure:

  • Set up splicing reactions containing HeLa nuclear extract, ATP, and the radiolabeled pre-mRNA substrate.

  • Add varying concentrations of this compound or vehicle control to the reactions.

  • Incubate the reactions at 30°C for a specified time (e.g., 30-60 minutes) to allow splicing to occur.

  • Stop the reactions and isolate the RNA.

  • Analyze the RNA products by denaturing polyacrylamide gel electrophoresis and autoradiography.

  • Quantify the levels of pre-mRNA, splicing intermediates, and mature mRNA to determine the extent of splicing inhibition. The disruption of the transition from A to B complex in spliceosome assembly can also be visualized on native gels.[4][5]

Conclusion

This compound is a valuable research tool for studying the role of the spliceosome in various cellular processes, including cancer cell proliferation and angiogenesis. The protocols outlined above provide a framework for investigating the biological effects of this compound in a cell culture setting. Researchers should optimize these protocols for their specific cell lines and experimental conditions. Careful dose-response studies are recommended to determine the optimal working concentrations for achieving the desired biological effects while minimizing off-target toxicity.

References

Application of 18-Deoxyherboxidiene in Splicing Modulation Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

18-Deoxyherboxidiene is a potent small molecule inhibitor of the spliceosome, the cellular machinery responsible for pre-mRNA splicing. As a derivative of the natural product herboxidiene, it targets the SF3B1 (Splicing Factor 3b Subunit 1) protein, a core component of the U2 small nuclear ribonucleoprotein (snRNP) complex. By binding to SF3B1, this compound modulates the splicing process, leading to alterations in both constitutive and alternative splicing. This activity makes it a valuable tool for studying the fundamental mechanisms of splicing and a potential therapeutic agent, particularly in oncology and angiogenesis-related diseases. These application notes provide detailed protocols and data for the use of this compound in splicing modulation studies.

Mechanism of Action

This compound, like other herboxidiene analogs, exerts its biological effects by directly interfering with the function of the SF3B1 complex within the spliceosome. This interaction prevents the stable association of the U2 snRNP with the branch point sequence of the pre-mRNA, a critical step in the formation of the spliceosome's catalytic core. This disruption leads to a stall in spliceosome assembly at the A complex stage, inhibiting the subsequent catalytic steps of splicing. The consequences of this inhibition include the retention of introns, skipping of exons, and a general dysregulation of alternative splicing patterns, ultimately affecting gene expression and cellular function.

Diagram of the Splicing Pathway and Inhibition by this compound

G E_complex E Complex (Early Complex) A_complex A Complex (Pre-spliceosome) E_complex->A_complex U2 snRNP binding B_complex B Complex (Spliceosome) A_complex->B_complex U4/U6.U5 tri-snRNP binding C_complex C Complex (Catalytically Active) B_complex->C_complex Activation Spliced_RNA Spliced mRNA C_complex->Spliced_RNA Splicing Catalysis Inhibitor This compound SF3B1 SF3B1 Inhibitor->SF3B1 Binds to SF3B1->A_complex Inhibits transition to B Complex

Caption: Inhibition of spliceosome assembly by this compound.

Quantitative Data Summary

The following tables summarize the biological activity of herboxidiene and its analogs. While specific data for this compound is limited in the public domain, the data for the parent compound and other derivatives provide a strong indication of its expected potency.

Table 1: In Vitro Splicing Inhibition by Herboxidiene Analogs

CompoundModificationIC50 (µM)Reference
Herboxidiene (Parent)-0.3[1]
This compound (Predicted) ~0.1 - 1.0 N/A
Analog 1C6-desmethyl~0.4[1]
Analog 2C6-methylene~0.5[1]
Analog 3C6-(R)-methyl2.5[1]

Table 2: Cytotoxicity of Herboxidiene Analogs in Human Cancer Cell Lines

Cell LineCompoundIC50 (nM)Reference
A549 (Lung Carcinoma)Herboxidiene21[1]
DLD-1 (Colon Adenocarcinoma)Herboxidiene51[1]
A431 (Epidermoid Carcinoma)Herboxidiene3.7[1]
WI-38 (Normal Lung Fibroblast)Herboxidiene7.6[1]
Various Cancer Cell Lines This compound (Predicted) ~5 - 100 N/A

Experimental Protocols

Protocol 1: In Vitro Splicing Assay

This protocol is adapted from established methods for assessing the inhibitory effect of small molecules on pre-mRNA splicing in a cell-free system.

Materials:

  • HeLa cell nuclear extract (NE)

  • 32P-labeled pre-mRNA substrate (e.g., adenovirus major late (AdML) or human β-globin)

  • This compound (dissolved in DMSO)

  • Splicing reaction buffer (containing ATP, MgCl₂, and KCl)

  • Proteinase K

  • Phenol:chloroform:isoamyl alcohol

  • Ethanol

  • Formamide loading buffer

  • Urea-polyacrylamide gel

Procedure:

  • Prepare splicing reactions on ice. In a typical 10 µL reaction, combine:

    • 5 µL HeLa nuclear extract

    • 1 µL 10x Splicing reaction buffer

    • 1 µL 32P-labeled pre-mRNA substrate (~10,000 cpm)

    • 1 µL of this compound at various concentrations (or DMSO for control)

    • Nuclease-free water to a final volume of 10 µL.

  • Incubate the reactions at 30°C for 30-60 minutes.

  • Stop the reactions by adding 100 µL of a solution containing Proteinase K and incubating at 37°C for 15 minutes.

  • Extract the RNA by adding an equal volume of phenol:chloroform:isoamyl alcohol, vortexing, and centrifuging.

  • Precipitate the RNA from the aqueous phase with ethanol.

  • Resuspend the RNA pellet in formamide loading buffer.

  • Denature the samples by heating at 95°C for 5 minutes.

  • Resolve the RNA products on a urea-polyacrylamide gel.

  • Visualize the gel by autoradiography or phosphorimaging. The inhibition of splicing will be indicated by a decrease in the spliced mRNA product and an accumulation of the pre-mRNA substrate.

Workflow for In Vitro Splicing Assay

G Start Prepare Splicing Reaction Mix Incubate Incubate at 30°C Start->Incubate Stop Stop Reaction (Proteinase K) Incubate->Stop Extract RNA Extraction Stop->Extract Precipitate RNA Precipitation Extract->Precipitate Resolve Resolve on Urea-PAGE Precipitate->Resolve Visualize Visualize by Autoradiography Resolve->Visualize Analyze Quantify Splicing Inhibition Visualize->Analyze

Caption: Workflow for assessing splicing inhibition in vitro.

Protocol 2: Cell Viability (MTT) Assay

This protocol determines the effect of this compound on the viability of cultured cells.

Materials:

  • Human cancer cell lines (e.g., A549, DLD-1)

  • Complete cell culture medium

  • 96-well plates

  • This compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treat the cells with a serial dilution of this compound (e.g., from 1 nM to 10 µM) for 48-72 hours. Include a DMSO-only control.

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the DMSO-treated control and determine the IC50 value.

Protocol 3: Analysis of MDM2 Alternative Splicing

This protocol uses reverse transcription PCR (RT-PCR) to analyze changes in the alternative splicing of the MDM2 gene, a known target of splicing modulators.

Materials:

  • Human cancer cell line (e.g., Rh18)

  • This compound

  • RNA extraction kit

  • Reverse transcriptase and reagents for cDNA synthesis

  • PCR primers flanking the alternatively spliced region of MDM2

  • Taq DNA polymerase and PCR reagents

  • Agarose gel and electrophoresis equipment

Procedure:

  • Treat cells with this compound at a concentration known to inhibit splicing (e.g., 10-100 nM) for 8-24 hours.

  • Isolate total RNA from the treated and control cells using an RNA extraction kit.

  • Synthesize cDNA from the total RNA using reverse transcriptase.

  • Perform PCR using primers that flank the exons of MDM2 that are known to be alternatively spliced in response to SF3B1 inhibitors (e.g., exons 3-11).

  • Resolve the PCR products on an agarose gel.

  • Visualize the bands under UV light. A shift in the banding pattern, such as the appearance of a smaller product corresponding to exon skipping, indicates modulation of alternative splicing.

Logical Flow for Splicing Modulation Analysis

G Treat_Cells Treat Cells with This compound Isolate_RNA Isolate Total RNA Treat_Cells->Isolate_RNA Synthesize_cDNA Synthesize cDNA Isolate_RNA->Synthesize_cDNA Perform_PCR Perform RT-PCR for MDM2 Splice Variants Synthesize_cDNA->Perform_PCR Analyze_Gel Analyze PCR Products on Agarose Gel Perform_PCR->Analyze_Gel Conclusion Determine Changes in Alternative Splicing Analyze_Gel->Conclusion

Caption: Logical workflow for analyzing alternative splicing changes.

Conclusion

This compound is a valuable research tool for investigating the intricate process of pre-mRNA splicing. Its potent and specific inhibition of the SF3B1 complex allows for the detailed study of spliceosome function and the consequences of its dysregulation. The protocols and data presented here provide a framework for utilizing this compound in a variety of experimental settings, from biochemical assays to cell-based studies of alternative splicing and cytotoxicity. Further research into the specific activities of this compound will undoubtedly contribute to our understanding of splicing in health and disease and may pave the way for novel therapeutic strategies.

References

Application Notes and Protocols for Measuring 18-Deoxyherboxidiene's Effect on Cell Migration

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

18-Deoxyherboxidiene is a potent angiogenesis inhibitor that functions by targeting the SF3b spliceosome component, a critical part of the cellular machinery responsible for pre-mRNA splicing.[1] This inhibition of splicing has been demonstrated to impede the migration and tube formation of Human Umbilical Vein Endothelial Cells (HUVECs), suggesting its potential as a therapeutic agent in diseases characterized by aberrant angiogenesis, such as cancer.[1] These application notes provide detailed protocols for quantifying the inhibitory effect of this compound on cell migration, a key process in angiogenesis and cancer metastasis. The provided methodologies for wound healing and transwell migration assays are designed to be robust and reproducible, enabling researchers to accurately assess the compound's efficacy. Furthermore, we explore the potential signaling pathways involved in the anti-migratory effects of this compound, providing a framework for further mechanistic studies.

Data Presentation

Table 1: Quantitative Analysis of this compound's Effect on Cell Migration

ParameterAssay TypeCell TypeThis compound ConcentrationResult
IC50 of Migration Inhibition Wound Healing or Transwell AssayHUVEC(e.g., 0.1 - 100 nM)(To be determined)
Optimal Inhibitory Concentration Wound Healing or Transwell AssayHUVEC(e.g., 10 nM)(To be determined)
Wound Closure Rate (% of Control) Wound Healing AssayHUVEC(e.g., 10 nM)(To be determined)
Migrated Cells (Number or % of Control) Transwell AssayHUVEC(e.g., 10 nM)(To be determined)
Cell Viability (% of Control) MTT or similar assayHUVEC(e.g., 0.1 - 100 nM)(To be determined)

Experimental Protocols

Protocol 1: Wound Healing (Scratch) Assay

This assay provides a straightforward method to assess collective cell migration.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Complete endothelial cell growth medium

  • This compound (stock solution in DMSO)

  • Phosphate-Buffered Saline (PBS)

  • 24-well tissue culture plates

  • Sterile p200 pipette tips or a wound-healing assay tool

  • Inverted microscope with a camera

  • Image analysis software (e.g., ImageJ)

Procedure:

  • Cell Seeding: Seed HUVECs into 24-well plates at a density that will form a confluent monolayer within 24 hours.

  • Monolayer Formation: Incubate the cells at 37°C and 5% CO2 until they reach 90-100% confluency.

  • Creating the "Wound":

    • Gently aspirate the culture medium.

    • Using a sterile p200 pipette tip, create a straight scratch across the center of the cell monolayer.

    • Wash the wells twice with PBS to remove detached cells.

  • Treatment:

    • Add fresh culture medium containing various concentrations of this compound to the respective wells. A vehicle control (DMSO) and a negative control (medium only) should be included.

    • It is recommended to perform a dose-response experiment (e.g., 0, 1, 10, 50, 100 nM) to determine the optimal concentration.

  • Image Acquisition:

    • Immediately after adding the treatment, capture images of the scratch in each well (T=0). Mark the specific location of the image acquisition for consistency.

    • Incubate the plate at 37°C and 5% CO2.

    • Capture images of the same locations at subsequent time points (e.g., 6, 12, and 24 hours).

  • Data Analysis:

    • Measure the area of the scratch at each time point using image analysis software.

    • Calculate the percentage of wound closure for each condition relative to the initial wound area at T=0.

    • Compare the wound closure rates between the treated and control groups.

Protocol 2: Transwell Migration (Boyden Chamber) Assay

This assay measures the chemotactic migration of individual cells through a porous membrane.

Materials:

  • HUVECs

  • Serum-free endothelial cell basal medium

  • Complete endothelial cell growth medium (containing a chemoattractant like FBS or VEGF)

  • This compound (stock solution in DMSO)

  • PBS

  • Transwell inserts (e.g., 8 µm pore size) for 24-well plates

  • Cotton swabs

  • Methanol (for fixation)

  • Crystal Violet staining solution

  • Inverted microscope

Procedure:

  • Preparation of Transwell Inserts:

    • (Optional) Coat the top of the transwell membrane with an extracellular matrix protein like fibronectin or collagen to enhance cell attachment.

  • Cell Preparation:

    • Culture HUVECs to 70-80% confluency.

    • Serum-starve the cells for 4-6 hours in serum-free medium prior to the assay.

    • Trypsinize and resuspend the cells in serum-free medium at a concentration of 1 x 10^5 cells/mL.

  • Assay Setup:

    • Add complete growth medium (containing a chemoattractant) to the lower chamber of the 24-well plate.

    • Add the HUVEC cell suspension to the upper chamber of the transwell insert.

    • Add this compound at various concentrations to both the upper and lower chambers to ensure a stable gradient. Include vehicle and negative controls.

  • Incubation: Incubate the plate at 37°C and 5% CO2 for 4-18 hours. The optimal incubation time should be determined empirically.

  • Quantification of Migration:

    • After incubation, carefully remove the transwell inserts.

    • Use a cotton swab to gently remove the non-migrated cells from the upper surface of the membrane.

    • Fix the migrated cells on the lower surface of the membrane with methanol for 10 minutes.

    • Stain the fixed cells with Crystal Violet solution for 20-30 minutes.

    • Wash the inserts with water to remove excess stain.

  • Data Analysis:

    • Count the number of migrated cells in several random fields of view under an inverted microscope.

    • Calculate the average number of migrated cells per field for each condition.

    • Express the results as the percentage of migrated cells compared to the control.

Mandatory Visualization

G Experimental Workflow: Measuring this compound's Effect on Cell Migration cluster_assays Cell Migration Assays cluster_protocol_A Wound Healing Protocol cluster_protocol_B Transwell Migration Protocol cluster_analysis Data Analysis & Interpretation A Wound Healing Assay A1 Seed HUVECs to Confluency A->A1 Initiate B Transwell Migration Assay B1 Seed Serum-Starved HUVECs in Insert B->B1 Initiate A2 Create 'Wound' with Pipette Tip A1->A2 A3 Treat with this compound A2->A3 A4 Image Acquisition at T=0 and Time Points A3->A4 A5 Analyze Wound Closure Rate A4->A5 C1 Determine IC50 for Migration Inhibition A5->C1 C2 Quantify Inhibition of Migration A5->C2 B2 Add Chemoattractant to Lower Chamber B1->B2 B3 Treat with this compound B2->B3 B4 Incubate to Allow Migration B3->B4 B5 Fix, Stain, and Count Migrated Cells B4->B5 B5->C1 B5->C2 C3 Assess Effect on Cell Viability (Control) C1->C3 Correlate with C2->C3 Correlate with

Caption: Workflow for assessing this compound's impact on cell migration.

G Potential Signaling Pathway for this compound's Anti-Migratory Effect This compound This compound SF3b SF3b This compound->SF3b Inhibits Altered Splicing Altered Splicing SF3b->Altered Splicing Leads to Downstream Effectors Downstream Effectors Altered Splicing->Downstream Effectors Affects Rho GTPases Rho GTPases Downstream Effectors->Rho GTPases Regulates (Hypothesized) Cell Migration Cell Migration Downstream Effectors->Cell Migration Inhibits Actin Cytoskeleton Actin Cytoskeleton Rho GTPases->Actin Cytoskeleton Controls Actin Cytoskeleton->Cell Migration Drives

Caption: Hypothesized pathway of this compound's anti-migratory action.

References

Troubleshooting & Optimization

improving 18-Deoxyherboxidiene solubility for in vitro assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 18-Deoxyherboxidiene. The information is designed to address common challenges related to the solubility of this compound in in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent angiogenesis inhibitor.[1] It functions by targeting SF3b, a critical component of the U2 small nuclear ribonucleoprotein (snRNP) complex within the spliceosome.[1] By binding to the SF3b subunit, it interferes with the pre-mRNA splicing process, leading to an accumulation of unspliced mRNA.[2] This disruption of splicing ultimately inhibits processes like cell migration and tube formation in endothelial cells, which are crucial for angiogenesis.[1][2]

Q2: In which solvents is this compound soluble?

This compound is soluble in several organic solvents, including Dimethyl sulfoxide (DMSO), ethanol, and methanol.[2] It is important to note that it is poorly soluble in aqueous solutions like water or phosphate-buffered saline (PBS).

Q3: What are the recommended storage conditions for this compound?

For long-term stability, it is recommended to store this compound as a solid at -20°C. Stock solutions, typically prepared in DMSO, can also be stored at -20°C for up to three months. To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.

Troubleshooting Guide

Issue 1: Precipitate Formation Upon Dilution in Aqueous Media

Q: I dissolved this compound in DMSO to make a stock solution, but when I dilute it in my cell culture medium or PBS, a precipitate forms. What should I do?

This is a common issue with hydrophobic compounds. The drastic change in solvent polarity when moving from a high concentration in DMSO to a primarily aqueous environment can cause the compound to fall out of solution.

Solutions:

  • Stepwise Dilution: Avoid adding a small volume of highly concentrated DMSO stock directly into a large volume of aqueous medium. Instead, perform serial dilutions. You can first dilute the 100 mM stock to 10 mM in DMSO, and then add this to the medium. This gradual decrease in DMSO concentration can help maintain solubility.

  • Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is kept low, typically below 0.5%, to minimize solvent-induced cell toxicity.[3] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

  • Warm the Media: Gently warming the cell culture media to 37°C before adding the compound can sometimes improve solubility.

  • Vortexing/Sonication: After adding the compound to the media, vortex the solution gently or sonicate it for a few minutes to aid in dissolution.

  • Use of Co-solvents or Surfactants: If precipitation persists, consider using a co-solvent like PEG400 or a non-ionic surfactant such as Tween 80 in your final dilution.[4] However, be aware that these can also have effects on your cells, so proper controls are essential.

Issue 2: Determining the Optimal Working Concentration

Q: How do I determine the maximum soluble concentration of this compound in my specific cell culture medium?

Since quantitative solubility can vary between different media formulations, it is best to determine this empirically.

Solution: Turbidity Assay

  • Prepare a series of 2-fold serial dilutions of your this compound DMSO stock solution.

  • Add these dilutions to your cell culture medium in the same proportions you would for your experiment.

  • Measure the turbidity of the solutions using a spectrophotometer at a wavelength of 500 nm or higher. An increase in absorbance indicates precipitation.

  • The highest concentration that does not show a significant increase in turbidity can be considered your maximum working concentration.

Quantitative Data

While specific quantitative solubility data for this compound is not widely published, the following table summarizes its known qualitative solubility.

SolventSolubility
Dimethyl sulfoxide (DMSO)Soluble[2]
EthanolSoluble[2]
MethanolSoluble[2]
Water / PBSPoorly Soluble

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Calculate the required mass: Based on the desired stock concentration (e.g., 10 mM) and volume, calculate the mass of this compound needed (Molecular Weight: 422.6 g/mol ).

  • Dissolution: Add the appropriate volume of high-purity DMSO to the vial of this compound.

  • Ensure complete dissolution: Vortex the solution thoroughly. If needed, you can briefly warm the vial to 37°C in a water bath and sonicate for a few minutes until the solid is completely dissolved.

  • Storage: Aliquot the stock solution into sterile, single-use vials and store at -20°C.

Protocol 2: Dilution of this compound for Cell-Based Assays
  • Thaw the stock solution: Thaw a single aliquot of the this compound stock solution at room temperature.

  • Prepare intermediate dilutions (if necessary): If a very low final concentration is required, it is best to perform an intermediate dilution of the stock solution in DMSO.

  • Pre-warm the cell culture medium: Warm the required volume of cell culture medium to 37°C.

  • Final dilution: Add the appropriate volume of the this compound stock or intermediate dilution to the pre-warmed medium. The final DMSO concentration should ideally be below 0.5%.

  • Mix thoroughly: Immediately after adding the compound, mix the solution well by gentle vortexing or inversion.

  • Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO (without the compound) to an equal volume of pre-warmed cell culture medium.

  • Apply to cells: Add the final working solution of this compound and the vehicle control to your cell cultures.

Visualizations

Signaling Pathway

SF3b_Pathway cluster_nucleus Cell Nucleus Pre-mRNA Pre-mRNA Spliceosome Assembly Spliceosome Assembly Pre-mRNA->Spliceosome Assembly splicing U2 snRNP U2 snRNP U2 snRNP->Spliceosome Assembly SF3b Complex SF3b Complex SF3b Complex->U2 snRNP component of SF3b Complex->Spliceosome Assembly Mature mRNA Mature mRNA Spliceosome Assembly->Mature mRNA Unspliced mRNA Unspliced mRNA Spliceosome Assembly->Unspliced mRNA inhibition leads to This compound This compound This compound->SF3b Complex inhibits Translation Translation Mature mRNA->Translation Inhibition of Angiogenesis Inhibition of Angiogenesis Unspliced mRNA->Inhibition of Angiogenesis prevents formation of angiogenesis proteins Angiogenesis Proteins Angiogenesis Proteins Translation->Angiogenesis Proteins

Caption: Mechanism of action of this compound.

Experimental Workflow

experimental_workflow Start Start Prepare Stock Solution Prepare Stock Solution Start->Prepare Stock Solution Cell Seeding Cell Seeding Start->Cell Seeding Compound Dilution Compound Dilution Prepare Stock Solution->Compound Dilution Cell Treatment Cell Treatment Cell Seeding->Cell Treatment Compound Dilution->Cell Treatment Incubation Incubation Cell Treatment->Incubation In Vitro Assay In Vitro Assay Incubation->In Vitro Assay Data Analysis Data Analysis In Vitro Assay->Data Analysis End End Data Analysis->End

Caption: General workflow for in vitro assays.

References

addressing 18-Deoxyherboxidiene stability issues in culture media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of 18-Deoxyherboxidiene in culture media. This resource is intended for researchers, scientists, and drug development professionals to ensure the reliable application of this compound in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key chemical properties?

This compound is a potent angiogenesis inhibitor that targets the SF3b spliceosome component. It is a bacterial metabolite with the chemical formula C₂₅H₄₂O₅ and a molecular weight of 422.6 g/mol . It is a solid at room temperature and is soluble in DMSO, ethanol, and methanol.

Q2: I'm seeing variable or lower-than-expected activity of this compound in my cell-based assays. Could this be a stability issue?

Yes, inconsistent or reduced activity can be a primary indicator of compound instability in your culture media. Degradation of this compound can lead to a lower effective concentration, resulting in diminished biological effects. It is crucial to assess the stability of the compound under your specific experimental conditions.

Q3: What are the potential causes of this compound degradation in culture media?

While specific degradation pathways for this compound have not been extensively documented, based on its chemical structure containing a tetrahydropyran ring and a dienone moiety, potential causes of instability include:

  • pH-mediated hydrolysis: The tetrahydropyran ring may be susceptible to cleavage under acidic conditions. Standard cell culture media is typically buffered to a physiological pH (around 7.4), but local pH changes in the microenvironment of the cells can occur.

  • Reactivity with media components: The dienone structure may exhibit reactivity towards thiol-containing molecules such as cysteine, which is a common component of cell culture media.

  • Enzymatic degradation: Cells can metabolize small molecules, and extracellular enzymes present in serum-containing media may also contribute to degradation.

  • Light sensitivity: Although not explicitly reported, many complex organic molecules are sensitive to light, which can catalyze degradation.

  • Oxidation: The dienone and other unsaturated parts of the molecule could be susceptible to oxidation.

Q4: How should I prepare and store my stock solutions of this compound?

To ensure the integrity of your this compound stock solutions, follow these recommendations:

  • Solvent Selection: Use high-purity, anhydrous DMSO, ethanol, or methanol to prepare your initial concentrated stock solution.

  • Storage Conditions: Store stock solutions at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles. Protect from light by using amber vials or by wrapping vials in foil.

  • Working Solutions: Prepare fresh working solutions in your culture medium immediately before each experiment. Avoid storing diluted solutions in culture media for extended periods.

Troubleshooting Guide

This guide addresses common issues encountered when using this compound in cell culture experiments.

Observed Problem Potential Cause Troubleshooting Steps
Inconsistent results between experiments Compound degradation in stock or working solutions.1. Prepare fresh stock solutions from powder. 2. Aliquot stock solutions to minimize freeze-thaw cycles. 3. Prepare working solutions immediately before use. 4. Perform a stability study of the compound in your specific culture medium (see Experimental Protocols).
Low or no biological activity 1. Compound has degraded in the culture medium over the course of the experiment. 2. Incorrect initial concentration due to precipitation.1. Reduce the incubation time of the compound with the cells. 2. Consider replenishing the media with freshly prepared compound during long-term experiments. 3. Visually inspect the culture medium for any signs of precipitation after adding the compound. 4. Assess the solubility of the compound in your culture medium at the desired concentration.
Decreasing activity over time in long-term assays Gradual degradation of the compound in the culture medium.1. Perform media changes with freshly prepared this compound at regular intervals (e.g., every 24-48 hours). 2. Determine the half-life of the compound in your culture system to inform the media change schedule.

Experimental Protocols

Protocol: Assessing the Stability of this compound in Culture Media

This protocol provides a general framework for determining the stability of this compound in your specific cell culture medium.

Materials:

  • This compound powder

  • Anhydrous DMSO

  • Your specific cell culture medium (with and without serum, if applicable)

  • Sterile microcentrifuge tubes

  • Incubator set to your experimental conditions (e.g., 37°C, 5% CO₂)

  • High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS) system

Methodology:

  • Prepare a Concentrated Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Prepare Spiked Media Solutions: Dilute the stock solution into your pre-warmed cell culture medium to your final working concentration (e.g., 1 µM, 10 µM). Prepare separate solutions for media with and without serum, if applicable. Also, prepare a control sample of media without the compound.

  • Incubation: Aliquot the spiked media solutions into sterile microcentrifuge tubes. Place the tubes in a cell culture incubator under your standard experimental conditions (37°C, 5% CO₂).

  • Time-Point Sampling: At designated time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours), remove an aliquot from each condition. The t=0 sample should be taken immediately after preparation.

  • Sample Storage: Immediately store the collected samples at -80°C until analysis to prevent further degradation.

  • Sample Analysis: Analyze the concentration of this compound in each sample using a validated HPLC or LC-MS/MS method. The control media sample can be used to identify any interfering peaks.

  • Data Analysis: Plot the concentration of this compound as a percentage of the initial (t=0) concentration versus time. This will provide a stability profile of the compound under your experimental conditions.

Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling cluster_analysis Analysis prep_stock Prepare 10 mM Stock in DMSO prep_working Dilute to Working Concentration in Media prep_stock->prep_working incubate Incubate at 37°C, 5% CO2 prep_working->incubate sampling Collect Aliquots at Time Points (0, 2, 4, 8, 24, 48, 72h) incubate->sampling store Store Samples at -80°C sampling->store analyze Analyze by HPLC or LC-MS/MS store->analyze plot Plot % Remaining vs. Time analyze->plot

Caption: Workflow for assessing this compound stability.

troubleshooting_logic cluster_investigation Investigation Steps cluster_solution Potential Solutions start Inconsistent or Low Activity Observed check_stock Check Stock Solution (Age, Storage, Freeze-Thaw) start->check_stock check_media Assess Stability in Media (Run Stability Protocol) start->check_media check_solubility Verify Solubility at Working Concentration start->check_solubility sol_fresh Prepare Fresh Stock & Working Solutions check_stock->sol_fresh sol_replenish Replenish Media with Fresh Compound Periodically check_media->sol_replenish sol_adjust Adjust Working Concentration or Solvent check_solubility->sol_adjust

Caption: Troubleshooting logic for this compound activity issues.

Technical Support Center: Optimizing 18-Deoxyherboxidiene for Anti-Angiogenic Research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing 18-Deoxyherboxidiene for its anti-angiogenic effects. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for the anti-angiogenic effect of this compound?

A1: this compound, also known as RQN-18690A, exerts its anti-angiogenic effects by targeting and inhibiting the SF3b spliceosome component.[1][2][3] The spliceosome is a cellular machinery responsible for processing pre-mRNA into mature mRNA. By inhibiting SF3b, a subcomplex of the U2 small nuclear ribonucleoprotein (snRNP), this compound disrupts the splicing of pre-mRNAs for key pro-angiogenic factors.[1][2][3] This can lead to a decrease in the production of proteins essential for new blood vessel formation.

Q2: How does inhibition of the SF3b spliceosome component affect angiogenesis?

A2: The inhibition of the SF3b spliceosome component can disrupt the alternative splicing of Vascular Endothelial Growth Factor (VEGF) pre-mRNA.[4][5] Alternative splicing of VEGF is a critical regulatory step that can produce both pro-angiogenic (e.g., VEGFxxx) and anti-angiogenic (e.g., VEGFxxxb) isoforms.[4][5][6][7] By interfering with the splicing process, SF3b inhibitors can alter the balance of these isoforms, leading to a reduction in the levels of pro-angiogenic VEGF and subsequently inhibiting angiogenesis.[4][5]

Q3: What is a recommended starting concentration for this compound in anti-angiogenesis assays?

Q4: How should I prepare and store this compound for cell culture experiments?

A4: this compound is expected to be soluble in dimethyl sulfoxide (DMSO). It is recommended to prepare a high-concentration stock solution in sterile DMSO (e.g., 10 mM) and store it at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. When preparing working solutions, the final concentration of DMSO in the cell culture medium should be kept low, typically below 0.5%, as higher concentrations can be toxic to cells.[8]

Troubleshooting Guides

HUVEC Tube Formation Assay
Issue Possible Cause Troubleshooting Steps
Precipitation of this compound in culture medium The compound has low aqueous solubility. The final concentration of DMSO is too low to maintain solubility.Prepare a more concentrated stock solution in DMSO to minimize the volume added to the medium. Ensure the final DMSO concentration in the well is sufficient to maintain solubility, but not exceeding cytotoxic levels (typically <0.5%).[9][10] Consider a brief sonication of the diluted compound in medium before adding to the cells.
No inhibition of tube formation observed The concentration of this compound is too low. The compound may have degraded.Perform a dose-response experiment with a wider and higher range of concentrations. Ensure the stock solution has been stored properly and prepare fresh dilutions for each experiment.
High cell toxicity observed The concentration of this compound is too high. The final DMSO concentration is toxic to the cells.Perform a cell viability assay (e.g., MTT or trypan blue exclusion) in parallel with the tube formation assay to determine the cytotoxic concentration of the compound and the DMSO vehicle control. Lower the concentration of this compound used. Ensure the final DMSO concentration is at a non-toxic level.[8]
Inconsistent results between experiments Variability in Matrigel™ polymerization. Inconsistent cell number or passage.Ensure Matrigel™ is thawed and plated on ice to ensure even coating and polymerization. Use HUVECs at a consistent and low passage number. Ensure accurate cell counting and seeding density.
Aortic Ring Assay
Issue Possible Cause Troubleshooting Steps
Compound precipitation in the collagen gel Poor diffusion and solubility of the compound in the 3D matrix.Prepare the compound in the culture medium at the desired final concentration before adding it to the wells. Ensure thorough but gentle mixing of the medium containing the compound.
Lack of sprouting inhibition Insufficient concentration of this compound reaching the aortic ring.Increase the concentration of the compound in the culture medium. Ensure the aortic rings are properly embedded in the center of the gel to allow for uniform exposure to the medium.
Toxicity to the aortic ring explant High concentration of this compound or DMSO.Assess the viability of the aortic ring tissue at the end of the experiment (e.g., by observing cell morphology at the sprouting front). Perform a dose-response curve to find the optimal inhibitory, non-toxic concentration.

Quantitative Data Summary

Specific quantitative data, such as IC50 values for the anti-angiogenic effects of this compound, are not available in the accessed peer-reviewed literature. The primary study identifying its anti-angiogenic activity is a short communication without a detailed abstract containing this information.[1] Researchers are encouraged to perform their own dose-response studies to determine the optimal concentrations for their experimental systems.

Experimental Protocols

HUVEC Tube Formation Assay

This protocol is adapted from standard methods for assessing in vitro angiogenesis.[11][12]

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Cell Growth Medium (EGM-2)

  • Basement Membrane Matrix (e.g., Matrigel™)

  • This compound

  • DMSO (cell culture grade)

  • 96-well cell culture plates

  • Calcein AM (for visualization)

Procedure:

  • Plate Coating: Thaw the basement membrane matrix on ice. Using pre-chilled pipette tips, coat the wells of a 96-well plate with 50 µL of the matrix. Incubate at 37°C for 30-60 minutes to allow for polymerization.

  • Cell Preparation: Culture HUVECs in EGM-2. Harvest the cells using trypsin and resuspend them in basal medium containing a low serum concentration (e.g., 2% FBS).

  • Treatment Preparation: Prepare serial dilutions of this compound in the low-serum medium. Include a vehicle control with the same final concentration of DMSO.

  • Cell Seeding: Seed the HUVECs onto the polymerized matrix at a density of 1.5 x 10^4 cells per well in a final volume of 100 µL of the medium containing the desired concentration of this compound or vehicle control.

  • Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 4-18 hours.

  • Visualization and Analysis: Stain the cells with Calcein AM. Visualize the tube network using a fluorescence microscope. Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.

Aortic Ring Assay

This ex vivo protocol provides a more physiologically relevant model of angiogenesis.

Materials:

  • Thoracic aorta from a rat or mouse

  • Serum-free culture medium (e.g., DMEM)

  • Collagen Type I solution

  • Endothelial cell growth supplement

  • This compound

  • DMSO

  • 24-well cell culture plates

Procedure:

  • Aorta Excision: Humanely euthanize the animal and dissect the thoracic aorta under sterile conditions.

  • Ring Preparation: Clean the aorta of any surrounding fibro-adipose tissue and cut it into 1 mm thick rings.

  • Embedding in Collagen: Place a 100 µL drop of neutralized Collagen Type I solution in the center of each well of a 24-well plate. Place an aortic ring into each drop of collagen. Add another 100 µL of collagen solution on top of the ring. Allow the collagen to polymerize at 37°C for 30 minutes.

  • Treatment: Prepare the culture medium containing the desired concentrations of this compound or vehicle control. Add 1 mL of the prepared medium to each well.

  • Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 7-14 days, changing the medium every 2-3 days.

  • Analysis: Monitor the outgrowth of microvessels from the aortic rings daily using a phase-contrast microscope. At the end of the experiment, fix and stain the rings (e.g., with an endothelial cell marker like CD31) for quantification of vessel sprouting area and length.

Signaling Pathway and Experimental Workflow Diagrams

G cluster_extracellular Extracellular cluster_cellular Endothelial Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_outcome Biological Outcome This compound This compound SF3b_complex SF3b complex This compound->SF3b_complex Inhibits Spliceosome Spliceosome Pro_angiogenic_VEGF_mRNA Pro-angiogenic VEGF mRNA Spliceosome->Pro_angiogenic_VEGF_mRNA Alternative Splicing Anti_angiogenic_VEGF_mRNA Anti-angiogenic VEGF mRNA Spliceosome->Anti_angiogenic_VEGF_mRNA Alternative Splicing SF3b_complex->Spliceosome Component of SF3b_complex->Pro_angiogenic_VEGF_mRNA Reduces production VEGF_pre_mRNA VEGF pre-mRNA VEGF_pre_mRNA->Spliceosome Splicing Translation_Pro Translation Pro_angiogenic_VEGF_mRNA->Translation_Pro Translation_Anti Translation Anti_angiogenic_VEGF_mRNA->Translation_Anti Pro_angiogenic_VEGF_protein Pro-angiogenic VEGF Protein Translation_Pro->Pro_angiogenic_VEGF_protein Anti_angiogenic_VEGF_protein Anti-angiogenic VEGF Protein Translation_Anti->Anti_angiogenic_VEGF_protein Angiogenesis_Stimulation Angiogenesis Stimulation Pro_angiogenic_VEGF_protein->Angiogenesis_Stimulation Angiogenesis_Inhibition Angiogenesis Inhibition Anti_angiogenic_VEGF_protein->Angiogenesis_Inhibition VEGF_Gene VEGF_Gene Transcription Transcription VEGF_Gene->Transcription Transcription->VEGF_pre_mRNA

Caption: Signaling pathway of this compound in angiogenesis inhibition.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis Prepare_Compound Prepare this compound stock solution in DMSO Add_Compound Add this compound at various concentrations Prepare_Compound->Add_Compound Prepare_Cells Culture HUVECs or prepare aortic rings Setup_Assay Set up angiogenesis assay (Tube Formation or Aortic Ring) Prepare_Cells->Setup_Assay Setup_Assay->Add_Compound Incubate Incubate for specified time Add_Compound->Incubate Image_Acquisition Image acquisition (Microscopy) Incubate->Image_Acquisition Quantification Quantify angiogenic parameters (tube length, sprout area) Image_Acquisition->Quantification Data_Analysis Analyze data and determine IC50 Quantification->Data_Analysis

References

Technical Support Center: Scaling Up 18-Deoxyherboxidiene Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 18-Deoxyherboxidiene. This resource is designed for researchers, scientists, and drug development professionals to address the challenges encountered when scaling up the synthesis of this complex polyketide. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols for key reactions, and comparative data to facilitate a smooth transition from lab-scale to larger-scale production.

Troubleshooting Guides

This section provides solutions to common problems that may arise during the scale-up of this compound synthesis, categorized by the key reaction stages.

Stage 1: Organocatalytic Aldol Reaction

Question: We are observing a decrease in yield and enantioselectivity for the initial organocatalytic aldol reaction upon scale-up. What are the potential causes and solutions?

Answer:

  • Mixing Efficiency: Inadequate mixing in larger reactors can lead to localized concentration gradients and temperature differences, affecting reaction kinetics and selectivity.

    • Solution: Ensure the use of an appropriate overhead stirrer with a suitable impeller design for the reactor geometry. The stirring speed should be optimized to ensure a homogeneous reaction mixture without causing splashing or vortexing.

  • Temperature Control: Exothermic reactions can be difficult to manage on a larger scale, leading to side reactions and reduced enantioselectivity.

    • Solution: Employ a reactor with a jacketed cooling system and a reliable temperature probe. A slower, controlled addition of the aldehyde to the ketone and catalyst mixture can help manage the exotherm.

  • Catalyst Loading: While direct scaling of catalyst loading might seem straightforward, issues with solubility or activity can arise.

    • Solution: It may be necessary to slightly increase the catalyst loading (e.g., from 10 mol% to 12-15 mol%) on a larger scale to compensate for any minor deactivation or mixing inefficiencies. However, this should be optimized to balance cost and yield.

  • Solvent Purity: The presence of water or other impurities in the solvent can significantly impact the performance of the organocatalyst.

    • Solution: Use anhydrous solvents of the highest purity available. On a larger scale, it is crucial to handle solvents under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture contamination.

Stage 2: Krische Allylation

Question: The Krische allylation step is showing inconsistent results and catalyst deactivation at a larger scale. How can we improve the robustness of this reaction?

Answer:

  • Catalyst Sensitivity: The iridium catalyst used in the Krische allylation is sensitive to air and moisture.

    • Solution: Rigorous inert atmosphere techniques are critical. Ensure all glassware is oven-dried and cooled under a stream of inert gas. Solvents and reagents should be thoroughly degassed. The use of a glovebox for catalyst handling is recommended for larger quantities.

  • Substrate Purity: Impurities in the alcohol or allyl acetate can poison the catalyst.

    • Solution: Purify the starting materials before use. For example, the alcohol can be distilled, and the allyl acetate can be passed through a plug of activated alumina.

  • Reaction Time and Temperature: The optimal reaction conditions may differ at a larger scale due to changes in heat and mass transfer.

    • Solution: Monitor the reaction progress closely using techniques like TLC or LC-MS. It may be necessary to adjust the reaction temperature or extend the reaction time to achieve full conversion.

Stage 3: Suzuki-Miyaura Coupling

Question: We are struggling with incomplete conversion and difficult purification in the Suzuki-Miyaura coupling step. What are the key parameters to focus on?

Answer:

  • Catalyst and Ligand Choice: The choice of palladium catalyst and ligand is crucial for an efficient coupling.

    • Solution: While lab-scale synthesis may tolerate a variety of catalysts, for scale-up, it is advisable to use a highly active and stable pre-catalyst. Screening different ligands to find one that promotes rapid and clean conversion at lower catalyst loadings can be beneficial.

  • Base Selection and Solubility: The choice and solubility of the base can significantly impact the reaction rate.

    • Solution: Ensure the chosen base is sufficiently soluble in the reaction medium or that there is adequate mixing to ensure efficient reaction. In some cases, a biphasic system with a phase-transfer catalyst may be advantageous on a larger scale.

  • Palladium Removal: Residual palladium in the final product is a major concern in pharmaceutical applications.

    • Solution: Implement a dedicated palladium scavenging step after the reaction. This can involve treatment with activated carbon, silica-based scavengers, or aqueous washes with reagents like L-cysteine or sodium thiosulfate. The effectiveness of the chosen method should be validated by ICP-MS analysis.

Stage 4: Diastereoselective Epoxidation

Question: The diastereoselectivity of the epoxidation is lower than expected on a larger scale. How can we maintain stereocontrol?

Answer:

  • Temperature Control: The stereochemical outcome of this reaction is often highly temperature-dependent.

    • Solution: Precise temperature control is critical. Use a well-calibrated cooling system and ensure efficient heat transfer within the reactor. A slower addition of the oxidizing agent can help maintain the desired temperature.

  • Purity of Oxidizing Agent: The stability and purity of the epoxidizing agent (e.g., m-CPBA) can affect the reaction outcome.

    • Solution: Use a freshly prepared or properly stored oxidizing agent. It is advisable to titrate the oxidizing agent to determine its exact concentration before use on a large scale.

  • Work-up Procedure: The work-up conditions can sometimes lead to epoxide ring-opening or other side reactions, affecting the final diastereomeric ratio.

    • Solution: Quench the reaction carefully at low temperature. The pH of the aqueous work-up should be controlled to avoid acid- or base-catalyzed degradation of the product.

Frequently Asked Questions (FAQs)

Q1: What are the main safety considerations when scaling up the synthesis of this compound?

A1: Key safety considerations include:

  • Handling of Pyrophoric Reagents: Some steps may involve pyrophoric reagents which require strict inert atmosphere handling procedures.

  • Exothermic Reactions: The aldol and epoxidation steps can be exothermic. Proper temperature monitoring and control are essential to prevent thermal runaways.

  • Handling of Volatile and Flammable Solvents: Large volumes of organic solvents pose a fire hazard. Ensure proper ventilation, grounding of equipment, and use of explosion-proof equipment.

  • Palladium Catalysts: Palladium catalysts can be pyrophoric, especially when dry and finely divided. Handle with care, preferably in a wet state.

Q2: How can we minimize the number of purification steps during the scale-up?

A2: To minimize purification steps:

  • Telescoping Reactions: If possible, combine reaction steps without isolating the intermediate. This requires careful optimization to ensure the subsequent reaction is not inhibited by byproducts from the previous step.

  • Crystallization: Where possible, design steps to yield crystalline intermediates or final products. Crystallization is a highly effective and scalable purification method.

  • Reaction Optimization: Focus on optimizing each reaction to maximize conversion and minimize byproduct formation, which simplifies the subsequent purification.

Q3: What analytical techniques are crucial for monitoring the synthesis at a larger scale?

A3:

  • In-process Controls (IPCs): Regularly use techniques like HPLC, UPLC, or GC to monitor reaction progress, and impurity profiles.

  • NMR Spectroscopy: For structural confirmation of intermediates and the final product.

  • Mass Spectrometry (MS): To confirm the molecular weight of products and identify impurities.

  • Inductively Coupled Plasma Mass Spectrometry (ICP-MS): To quantify residual palladium levels in the final product.

Data Presentation

The following tables provide a summary of expected yields for key steps in the synthesis of this compound at laboratory scale, based on reported literature, and projected yields at a pilot scale, with potential challenges highlighted.

Table 1: Yield Comparison for Key Synthetic Steps

StepReactionLaboratory Scale Yield (%)Projected Pilot Scale Yield (%)Potential Scale-up Challenges
1Organocatalytic Aldol Reaction85-9575-85Mixing, temperature control, catalyst activity.
2Krische Allylation70-8060-70Catalyst sensitivity, reaction time, substrate purity.
3Suzuki-Miyaura Coupling80-9070-80Incomplete conversion, palladium removal.
4Diastereoselective Epoxidation75-8565-75Maintaining diastereoselectivity, temperature control.

Note: Projected pilot scale yields are estimates and may vary depending on the specific equipment and process optimization.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These are based on established laboratory-scale procedures and should be adapted and optimized for larger-scale equipment.

Protocol 1: Scale-up of the Organocatalytic Aldol Reaction
  • Reactor Setup: A 20 L jacketed glass reactor equipped with an overhead stirrer, a temperature probe, a nitrogen inlet, and a dropping funnel is assembled and dried under vacuum with heating. The reactor is then cooled to room temperature under a nitrogen atmosphere.

  • Reagent Charging: The reactor is charged with the starting ketone (1.0 equiv) and the organocatalyst (0.1-0.15 equiv) in anhydrous solvent (e.g., toluene or CH2Cl2). The mixture is stirred and cooled to the desired temperature (e.g., 0 °C).

  • Aldehyde Addition: The aldehyde (1.1 equiv) is dissolved in the same anhydrous solvent and charged to the dropping funnel. The aldehyde solution is added dropwise to the stirred reactor mixture over a period of 2-4 hours, maintaining the internal temperature within the specified range.

  • Reaction Monitoring: The reaction is monitored by TLC or HPLC until the starting ketone is consumed.

  • Work-up: The reaction is quenched by the addition of a saturated aqueous solution of NH4Cl. The organic layer is separated, washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel. For larger scales, crystallization should be explored as a purification method.

Protocol 2: Palladium Removal after Suzuki-Miyaura Coupling
  • Post-Reaction Mixture: After the Suzuki-Miyaura coupling reaction is deemed complete by IPC, the reaction mixture is cooled to room temperature.

  • Scavenger Addition: A palladium scavenger (e.g., activated carbon, silica-based thiol scavenger, or a solution of L-cysteine) is added to the reaction mixture. The amount of scavenger will depend on the initial palladium loading and should be optimized (typically 5-10 wt% relative to the product).

  • Stirring: The mixture is stirred at a controlled temperature (e.g., 25-50 °C) for a specified period (e.g., 4-12 hours) to allow for efficient scavenging of the palladium.

  • Filtration: The mixture is filtered through a pad of celite to remove the scavenger and any solid byproducts. The filter cake is washed with the reaction solvent.

  • Analysis: The filtrate is concentrated, and a sample of the crude product is taken for ICP-MS analysis to determine the residual palladium concentration.

  • Further Purification: The product is then subjected to further purification steps as required (e.g., crystallization or chromatography).

Mandatory Visualization

Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Synthetic Sequence cluster_end Final Product Ketone Ketone Aldol_Reaction Organocatalytic Aldol Reaction Ketone->Aldol_Reaction Aldehyde Aldehyde Aldehyde->Aldol_Reaction Krische_Allylation Krische Allylation Aldol_Reaction->Krische_Allylation Intermediate 1 Suzuki_Coupling Suzuki-Miyaura Coupling Krische_Allylation->Suzuki_Coupling Intermediate 2 Epoxidation Diastereoselective Epoxidation Suzuki_Coupling->Epoxidation Intermediate 3 This compound This compound Epoxidation->this compound

Caption: Synthetic workflow for this compound.

Troubleshooting_Suzuki Problem Low Yield in Suzuki Coupling Check_Catalyst Check Catalyst Activity Problem->Check_Catalyst Check_Base Evaluate Base and Solubility Problem->Check_Base Check_Temp Optimize Temperature Problem->Check_Temp Check_Purity Verify Substrate Purity Problem->Check_Purity Solution_Catalyst Screen Catalysts/Ligands Check_Catalyst->Solution_Catalyst Solution_Base Change Base or Add Phase-Transfer Catalyst Check_Base->Solution_Base Solution_Temp Increase Temperature Incrementally Check_Temp->Solution_Temp Solution_Purity Repurify Starting Materials Check_Purity->Solution_Purity

Caption: Troubleshooting logic for Suzuki-Miyaura coupling.

Technical Support Center: Overcoming Resistance to 18-Deoxyherboxidiene in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to the SF3b modulator 18-Deoxyherboxidiene in cancer cell line experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent angiogenesis inhibitor that targets the SF3b complex, a core component of the spliceosome. The spliceosome is responsible for the splicing of pre-mRNA. By binding to the SF3b complex, this compound modulates the splicing process, leading to the inhibition of cancer cell growth and angiogenesis.

Q2: My cancer cell line is showing reduced sensitivity to this compound. What are the potential mechanisms of resistance?

A2: While direct resistance studies on this compound are limited, research on other SF3b modulators like H3B-8800 suggests that the primary mechanism of acquired resistance involves mutations in the components of the SF3b complex itself. These mutations can alter the drug's binding site, reducing its efficacy.[1][2] Another potential, though less directly substantiated for this specific compound, is the upregulation of drug efflux pumps, which can actively transport this compound out of the cell.

Q3: Are there known mutations that confer resistance to SF3b modulators?

A3: Yes, studies on the SF3b modulator H3B-8800 have identified specific mutations in components of the SF3b complex that lead to drug resistance.[1][2] While not directly confirmed for this compound, it is highly probable that similar mutations could confer resistance.

Q4: How can I investigate if my resistant cell line has developed mutations in the SF3b complex?

A4: You can perform targeted sequencing of the genes encoding the protein components of the SF3b complex. The primary gene of interest would be SF3B1. Compare the sequences from your resistant cell line to the parental, sensitive cell line to identify any acquired mutations.

Q5: What are ABC transporters and could they be involved in resistance to this compound?

A5: ATP-binding cassette (ABC) transporters are a family of transmembrane proteins that can actively transport various substances, including drugs, out of cells.[3][4] Overexpression of certain ABC transporters is a common mechanism of multidrug resistance in cancer. While not specifically demonstrated for this compound, it is a plausible mechanism of resistance that could be investigated.

Troubleshooting Guides

Problem 1: Decreased Cell Viability in Response to this compound Treatment
Possible Cause Troubleshooting Step Expected Outcome
Acquired Resistance Confirm resistance by performing a dose-response curve and comparing the IC50 value to the parental cell line.An increased IC50 value in the resistant cell line compared to the parental line.
Sequence the SF3B1 gene and other genes encoding SF3b complex proteins to check for mutations.Identification of mutations in the drug-binding domain or other critical regions of SF3b components.
Perform a Western blot to assess the expression levels of common ABC transporters (e.g., ABCB1, ABCG2).Increased expression of one or more ABC transporters in the resistant cell line.
Experimental Error Verify the concentration and integrity of your this compound stock solution.Consistent results upon using a fresh, verified stock of the compound.
Ensure consistent cell seeding density and culture conditions across experiments.Reproducible cell viability results.
Problem 2: How to Overcome Acquired Resistance to this compound
Strategy Experimental Approach Rationale
Combination Therapy Based on studies with other SF3b modulators, consider combining this compound with a BCL-2 inhibitor like venetoclax or navitoclax.[5]Targeting a different, synergistic pathway may overcome the resistance mediated by the primary target's mutation.
For pancreatic cancer models, combination with gemcitabine has shown promise with other SF3b inhibitors.[6]Splicing modulation may re-sensitize cells to conventional chemotherapy.
Inhibition of Drug Efflux If overexpression of ABC transporters is confirmed, co-administer this compound with a known ABC transporter inhibitor (e.g., verapamil for ABCB1).Blocking the efflux pump will increase the intracellular concentration of this compound, potentially restoring its efficacy.
Targeting Downstream Pathways Identify downstream signaling pathways affected by the altered splicing in resistant cells using RNA-sequencing. Target key nodes in these pathways with specific inhibitors.If resistance alters cellular signaling, targeting these compensatory pathways can restore sensitivity.

Data Presentation

Table 1: IC50 Values of SF3b Modulator H3B-8800 in Isogenic Cell Lines

Data inferred from studies on H3B-8800 and may be indicative for this compound.

Cell LineSF3B1 StatusH3B-8800 IC50 (nM)
K562Wild-Type>1000
K562K700E Mutant<10
H3B-8800 ResistantK700E Mutant + SF3B Complex Mutation>1000

Table 2: Potential Synergistic Drug Combinations with SF3b Modulators

Based on preclinical studies with compounds similar to this compound.

SF3b ModulatorCombination PartnerCancer TypeReference
EltanexorVenetoclax, NavitoclaxMyelodysplastic Syndromes (MDS)[5]
Indole Derivatives (IS1, IS4)GemcitabinePancreatic Ductal Adenocarcinoma (PDAC)[6]

Experimental Protocols

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a serial dilution of this compound for 48-72 hours. Include a vehicle-only control.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot for SF3B1 and ABC Transporters
  • Protein Extraction: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.

  • SDS-PAGE: Load 20-30 µg of protein per lane onto a 4-12% SDS-polyacrylamide gel and run until adequate separation is achieved.

  • Protein Transfer: Transfer the proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against SF3B1, ABCB1, ABCG2, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify band intensities relative to the loading control.

siRNA Knockdown of SF3B1
  • Cell Seeding: Seed cells in a 6-well plate to be 30-50% confluent at the time of transfection.

  • Transfection Complex Preparation: In separate tubes, dilute siRNA (targeting SF3B1 or a non-targeting control) and a lipid-based transfection reagent (e.g., Lipofectamine) in serum-free medium. Combine the two solutions and incubate for 20 minutes at room temperature.

  • Transfection: Add the transfection complexes to the cells and incubate for 4-6 hours.

  • Recovery: Replace the transfection medium with complete growth medium and incubate for 48-72 hours.

  • Validation: Assess the knockdown efficiency by Western blot or qRT-PCR for SF3B1.

  • Functional Assay: Perform cell viability or other functional assays to determine the effect of SF3B1 knockdown.

Visualizations

Resistance_Mechanisms cluster_drug This compound cluster_cell Cancer Cell cluster_resistance Resistance Mechanisms Drug This compound SF3b SF3b Complex Drug->SF3b Inhibits ABC ABC Transporter Drug->ABC Efflux Splicing Normal Splicing SF3b->Splicing Regulates Apoptosis Apoptosis Splicing->Apoptosis Leads to Mutation SF3b Mutation Mutation->SF3b Alters Binding Upregulation ABC Transporter Upregulation Upregulation->ABC Increases

Caption: Mechanisms of action and resistance to this compound.

Troubleshooting_Workflow Start Decreased Sensitivity to This compound Confirm Confirm Resistance (IC50 Shift) Start->Confirm Investigate Investigate Mechanism Confirm->Investigate Sequence Sequence SF3b components (e.g., SF3B1) Investigate->Sequence Western Western Blot for ABC Transporters Investigate->Western Mutation Mutation Found? Sequence->Mutation ABC_Up ABC Upregulation? Western->ABC_Up Combo Test Combination Therapy (e.g., with BCL-2 inhibitor) Mutation->Combo Yes Other Investigate Other Mechanisms (e.g., RNA-seq) Mutation->Other No Efflux_Inhibitor Test with ABC Transporter Inhibitor ABC_Up->Efflux_Inhibitor Yes ABC_Up->Other No End Resistance Overcome Combo->End Efflux_Inhibitor->End Signaling_Pathway Drug This compound SF3b SF3b Complex Drug->SF3b Inhibits Splicing Altered pre-mRNA Splicing SF3b->Splicing mRNA Aberrant mRNA Transcripts Splicing->mRNA Protein Dysfunctional Proteins (e.g., Pro-apoptotic) mRNA->Protein Apoptosis Cell Death Protein->Apoptosis

References

Technical Support Center: Improving the Specificity of 18-Deoxyherboxidiene for SF3b

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing 18-Deoxyherboxidiene in their experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you enhance the specificity of this compound for its target, the SF3b complex.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it target SF3b?

This compound is a potent angiogenesis inhibitor that targets the SF3b complex, a subcomplex of the U2 small nuclear ribonucleoprotein (snRNP) in the spliceosome.[1][2] It belongs to a class of natural product-derived splicing modulators that bind to the SF3B1 subunit of the SF3b complex.[3][4] The binding of this compound to SF3B1 is thought to occur in the branch point adenosine-binding pocket, thereby interfering with the recognition of the branch point sequence during the early stages of spliceosome assembly.[3][4] This interference is competitive with the pre-mRNA substrate and can lock SF3B1 in an open conformation, preventing the conformational changes necessary for splicing catalysis.[3][4]

Q2: How can I be sure that the observed effects in my experiment are due to SF3b inhibition and not off-target effects?

Ensuring on-target activity is crucial for interpreting your results. Here are a few strategies:

  • Competition Assays: A highly effective method is to perform a competition assay using an inactive analog of herboxidiene, such as inactive herboxidiene (iHB). If the effects of this compound are on-target, co-incubation with an excess of iHB should rescue the phenotype by competing for the same binding site on SF3b.[3][5]

  • Rescue Experiments: If possible, perform rescue experiments by overexpressing a drug-resistant mutant of SF3B1.

Q3: Are there known analogs of this compound with different affinities for SF3b?

Yes, structure-activity relationship (SAR) studies on herboxidiene and its analogs have been conducted. These studies have identified chemical features of the molecule that are critical for its interaction with SF3b and its ability to inhibit splicing.[3] For instance, modifications to the tetrahydropyran ring can significantly impact its activity.[3] Inactive analogs, like iHB, have been developed and are valuable tools for competition assays to confirm on-target effects.[3][5]

Troubleshooting Guides

This section provides guidance on common issues encountered during experiments with this compound.

Issue 1: High variability in experimental results.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step
Compound Instability This compound, like many natural products, may be sensitive to storage conditions and handling. Ensure the compound is stored correctly, protected from light, and reconstituted fresh for each experiment.
Inconsistent Cell Culture Conditions Maintain consistent cell density, passage number, and growth phase, as these can influence cellular response to splicing inhibitors.
Pipetting Errors Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent dosing of this compound.
Issue 2: No observable effect at expected concentrations.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step
Inactive Compound Verify the activity of your this compound stock. If possible, test it in a well-established in vitro splicing assay.
Cell Line Insensitivity Some cell lines may be less sensitive to SF3b inhibitors. Consider testing a range of concentrations and incubation times. You can also try a different cell line known to be sensitive to splicing modulation.
Incorrect Assay Endpoint Ensure that the chosen assay is sensitive to changes in splicing. Direct measurement of splicing of a known sensitive reporter gene is more robust than relying solely on downstream phenotypes like cell viability.
Issue 3: Suspected off-target effects.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step
Non-specific Binding Perform a competition assay with an inactive herboxidiene analog (iHB). An on-target effect of this compound should be reversed by an excess of the inactive competitor.
Pleiotropic Effects of Splicing Inhibition Inhibition of a core splicing factor like SF3b can have widespread effects on gene expression. To dissect direct from indirect effects, perform a time-course experiment and analyze early changes in gene expression and splicing.
Cellular Stress Response High concentrations of any compound can induce a cellular stress response. Use the lowest effective concentration of this compound and include appropriate vehicle controls.

Data Presentation

Compound Assay Type Target IC50 / Kd (nM) Reference
This compoundIn vitro Splicing AssaySF3bUser-determined
This compoundCellular Thermal Shift AssaySF3bUser-determined
Pladienolide BIn vitro Splicing AssaySF3bLiterature Value
Spliceostatin AIn vitro Splicing AssaySF3bLiterature Value
Inactive Herboxidiene (iHB)In vitro Splicing AssaySF3bUser-determined (as competitor)

Experimental Protocols

In Vitro Splicing Assay

This assay directly measures the inhibitory effect of this compound on pre-mRNA splicing in a cell-free system.

Methodology:

  • Prepare HeLa Nuclear Extract: Prepare nuclear extract from HeLa cells, which contains all the necessary components for in vitro splicing.

  • In Vitro Transcription of Pre-mRNA: Synthesize a radiolabeled pre-mRNA substrate containing a known intron and flanking exons.

  • Splicing Reaction: Set up splicing reactions containing HeLa nuclear extract, ATP, and the radiolabeled pre-mRNA substrate. Add this compound at various concentrations (a vehicle control, e.g., DMSO, should be included).

  • Incubation: Incubate the reactions at 30°C for a defined period (e.g., 1-2 hours) to allow splicing to occur.

  • RNA Extraction: Stop the reaction and extract the RNA.

  • Gel Electrophoresis: Separate the RNA products (pre-mRNA, mRNA, splicing intermediates) on a denaturing polyacrylamide gel.

  • Visualization and Quantification: Visualize the radiolabeled RNA bands using autoradiography or phosphorimaging and quantify the band intensities to determine the percentage of splicing inhibition.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to verify the direct binding of this compound to SF3b in a cellular context.

Methodology:

  • Cell Treatment: Treat intact cells with either vehicle control or this compound at the desired concentration and incubate to allow for drug-target engagement.

  • Heating: Heat the cell suspensions at a range of temperatures (e.g., 40-60°C) to induce protein denaturation.

  • Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction (containing stabilized, non-denatured proteins) from the precipitated, denatured proteins by centrifugation.

  • Protein Detection: Analyze the amount of soluble SF3B1 in each sample by Western blotting using an SF3B1-specific antibody.

  • Data Analysis: Plot the amount of soluble SF3B1 as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement and stabilization.

Visualizations

experimental_workflow cluster_invitro In Vitro Specificity cluster_cellular Cellular Target Engagement invitro_assay In Vitro Splicing Assay competition_assay Competition Assay (with iHB) invitro_assay->competition_assay Confirm on-target mechanism cetsa Cellular Thermal Shift Assay (CETSA) competition_assay->cetsa Step 2 phenotype Phenotypic Analysis cetsa->phenotype Correlate binding with cellular effect end Conclusion: Improved Specificity phenotype->end Step 3 start Start: Suspected Specificity Issue start->invitro_assay Step 1

Caption: Workflow for improving the specificity of this compound.

signaling_pathway Herboxidiene This compound SF3b SF3b Complex Herboxidiene->SF3b Binds to SF3B1 Spliceosome Spliceosome Assembly SF3b->Spliceosome Inhibits incorporation Splicing Pre-mRNA Splicing Spliceosome->Splicing mRNA Mature mRNA Splicing->mRNA Protein Protein Expression mRNA->Protein

Caption: Inhibition of the splicing pathway by this compound.

References

Technical Support Center: Optimizing Cell Viability Assays with 18-Deoxyherboxidiene

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing 18-Deoxyherboxidiene in cell viability assays. This guide provides troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data to help you optimize your experiments and obtain reliable, reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it affect cell viability?

This compound is a potent small molecule inhibitor of the SF3b complex, a core component of the spliceosome.[1][2] By inhibiting the spliceosome, it disrupts pre-mRNA splicing, leading to an accumulation of unspliced transcripts and the production of aberrant proteins. This ultimately triggers programmed cell death, or apoptosis, in susceptible cell lines, thereby reducing cell viability.

Q2: Which cell viability assay is most suitable for use with this compound?

The choice of assay can significantly impact your results. Here's a comparison of commonly used assays:

  • MTT/MTS Assays: These colorimetric assays measure metabolic activity by detecting the reduction of a tetrazolium salt to formazan. While widely used, they can be susceptible to interference from compounds that affect cellular metabolism.[3][4]

  • CellTiter-Glo® (ATP) Assay: This luminescent assay quantifies ATP, a key indicator of metabolically active cells. It is generally considered more sensitive and less prone to compound interference than MTT/MTS assays.[4][5][6]

  • Real-Time Viability Assays: These assays allow for the continuous monitoring of cell viability over time, which can be particularly useful for understanding the kinetics of this compound's effect.[7][8]

For studies with this compound, a CellTiter-Glo® assay is often recommended due to its high sensitivity and robustness.[4][5]

Q3: What is a typical IC50 value for this compound?

The half-maximal inhibitory concentration (IC50) of this compound can vary significantly depending on the cell line, assay type, and experimental conditions such as incubation time and cell density. It is crucial to determine the IC50 empirically for your specific cell line and experimental setup.

Q4: How does the mechanism of action of this compound influence the experimental design of a cell viability assay?

As a splicing inhibitor, this compound induces apoptosis over a period of time, which may be longer than that for compounds with more direct cytotoxic effects. Therefore, it is essential to optimize the incubation time to accurately capture the full extent of its impact on cell viability. A time-course experiment is highly recommended.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
High variability between replicate wells - Uneven cell seeding- Pipetting errors- Edge effects in the microplate- Ensure a single-cell suspension before seeding.- Use calibrated pipettes and proper pipetting technique.- Avoid using the outer wells of the plate or fill them with sterile media/PBS.
Low signal or poor dynamic range - Insufficient incubation time with this compound- Suboptimal cell number- Assay not sensitive enough- Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal endpoint.- Optimize cell seeding density for a linear assay response.- Consider switching to a more sensitive assay, such as a luminescent ATP-based assay (e.g., CellTiter-Glo®).[6][9]
IC50 values are inconsistent with published data - Different cell line passage number or source- Variation in assay protocol (e.g., incubation time, cell density)- Compound degradation- Use cell lines from a reputable source and record passage number.- Standardize all assay parameters.- Ensure proper storage and handling of this compound.
Unexpected increase in signal at high concentrations (MTT/MTS assay) - Interference of this compound with formazan production- Use a control with compound in cell-free media to check for direct reduction of the tetrazolium salt.- Switch to an orthogonal assay method, such as an ATP-based assay.
Cells appear dead under the microscope, but the viability assay shows high signal - Assay measuring a metabolic parameter that is not immediately lost upon cell death- Delayed onset of apoptosis- Use a dye-exclusion method (e.g., Trypan Blue) to confirm cell death.- Extend the incubation time with this compound.

Data Presentation

Table 1: Comparison of Common Cell Viability Assays

Assay Type Principle Detection Method Advantages Disadvantages
MTT Mitochondrial reductase activityColorimetricInexpensive, widely usedLess sensitive, potential for compound interference, requires a solubilization step[4]
MTS Mitochondrial reductase activityColorimetricNo solubilization step required, homogeneousLess sensitive than luminescent assays, potential for compound interference
CellTiter-Glo® ATP quantificationLuminescentHigh sensitivity, broad linear range, less prone to interference[5][6]Higher cost
Real-Time Viability Reporter substrate conversionLuminescentContinuous monitoring, kinetic dataHigher cost, may require specialized equipment

Table 2: Representative IC50 Values of SF3B1 Inhibitors in Various Cancer Cell Lines

Cell Line Cancer Type SF3B1 Inhibitor IC50 (nM)
HeLaCervical CancerPladienolide B~1-10
DU-145Prostate CancerPladienolide B~5-20
FibroblastsNormalPladienolide B>100

Experimental Protocols

Protocol 1: CellTiter-Glo® Luminescent Cell Viability Assay

This protocol is adapted for determining the viability of cells in a 96-well format after treatment with this compound.

Materials:

  • Cells of interest

  • This compound

  • Complete cell culture medium

  • Opaque-walled 96-well plates

  • CellTiter-Glo® Luminescent Cell Viability Assay Kit

  • Luminometer

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in an opaque-walled 96-well plate at a pre-optimized density in 100 µL of complete culture medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in complete culture medium.

    • Remove the old media from the wells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (e.g., DMSO) and untreated control wells.

    • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • Assay Procedure:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for at least 30 minutes.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Place the plate on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • Subtract the average background luminescence (media with reagent only) from all experimental readings.

    • Normalize the data to the vehicle control to determine the percentage of cell viability.

    • Plot the percentage of cell viability against the log of the compound concentration to determine the IC50 value.

Protocol 2: MTT Cell Viability Assay

Materials:

  • Cells of interest

  • This compound

  • Complete cell culture medium

  • Clear 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • Microplate spectrophotometer

Procedure:

  • Cell Seeding and Compound Treatment:

    • Follow steps 1 and 2 from the CellTiter-Glo® protocol, using a clear 96-well plate.

  • Assay Procedure:

    • Add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, or until purple formazan crystals are visible.

    • Add 100 µL of solubilization solution to each well.

    • Mix thoroughly by pipetting up and down to dissolve the formazan crystals.

    • Incubate for at least 1 hour at room temperature, protected from light.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate spectrophotometer.

    • Follow step 4 from the CellTiter-Glo® protocol for data analysis.

Mandatory Visualizations

experimental_workflow Experimental Workflow for Cell Viability Assay cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_culture 1. Cell Culture cell_seeding 2. Cell Seeding in 96-well Plate cell_culture->cell_seeding compound_prep 3. Prepare this compound Dilutions treatment 4. Treat Cells compound_prep->treatment incubation 5. Incubate (24-72h) treatment->incubation add_reagent 6. Add Viability Reagent (e.g., CellTiter-Glo®) incubation->add_reagent incubate_reagent 7. Incubate at RT add_reagent->incubate_reagent read_plate 8. Read Plate (Luminometer/Spectrophotometer) incubate_reagent->read_plate data_norm 9. Normalize Data read_plate->data_norm ic50 10. Calculate IC50 data_norm->ic50

Caption: A streamlined workflow for assessing cell viability with this compound.

signaling_pathway This compound Induced Apoptosis Pathway cluster_apoptosis Intrinsic Apoptosis Pathway compound This compound sf3b SF3b Complex (Spliceosome) compound->sf3b inhibits splicing Pre-mRNA Splicing Inhibition sf3b->splicing aberrant_proteins Aberrant Protein Production splicing->aberrant_proteins cellular_stress Cellular Stress aberrant_proteins->cellular_stress bcl2_family Bcl-2 Family Dysregulation (e.g., increased Bax/Bcl-2 ratio) cellular_stress->bcl2_family mito Mitochondrial Outer Membrane Permeabilization bcl2_family->mito cyto_c Cytochrome c Release mito->cyto_c apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, Caspase-9) cyto_c->apoptosome caspase3 Caspase-3 Activation apoptosome->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: The signaling cascade from SF3b inhibition to apoptosis by this compound.

References

Validation & Comparative

Validating the Anti-Angiogenic Activity of 18-Deoxyherboxidiene: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of the anti-angiogenic activity of 18-Deoxyherboxidiene with other established anti-angiogenic agents. It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this compound. The guide details the mechanism of action, presents comparative experimental data, and outlines the protocols for key anti-angiogenic assays.

Introduction to this compound

This compound is a potent, naturally derived polyketide that has demonstrated significant anti-angiogenic properties. It functions as a splicing modulator by targeting the SF3b complex, a core component of the spliceosome.[1] This mechanism is distinct from many conventional anti-angiogenic therapies that directly target vascular endothelial growth factor (VEGF) signaling. By inhibiting the spliceosome, this compound can disrupt the production of multiple proteins essential for new blood vessel formation, making it a promising candidate for cancer research and other diseases characterized by pathological angiogenesis.[1][2] Experimental evidence shows that it effectively inhibits the migration and tube formation of human umbilical vein endothelial cells (HUVECs) and suppresses neovascularization in the chick chorioallantoic membrane (CAM) model.[1][3]

Comparative Analysis of Anti-Angiogenic Agents

The following table summarizes the key characteristics of this compound in comparison to other classes of anti-angiogenic agents.

FeatureThis compoundBevacizumab (Monoclonal Antibody)Sunitinib (Tyrosine Kinase Inhibitor)
Target SF3b subunit of the spliceosome[1]VEGF-A[4][5]VEGFRs, PDGFRs, c-KIT, and others[6]
Mechanism of Action Inhibition of pre-mRNA splicing, leading to downstream effects on pro-angiogenic factor production.[2]Sequesters VEGF-A, preventing its interaction with VEGFRs.[5]Competitively inhibits ATP binding to the tyrosine kinase domain of multiple receptors, blocking downstream signaling.[6]
Mode of Administration Preclinical (typically in vitro or in vivo animal models)Intravenous infusionOral
Reported Effects Inhibition of HUVEC tube formation and migration; inhibition of neovascularization in CAM assay.[1][3]Inhibition of tumor vascularization, normalization of tumor vasculature.[5][7]Inhibition of tumor growth and angiogenesis.
Potential Advantages Novel mechanism targeting a fundamental cellular process; may overcome resistance to VEGF-targeted therapies.High specificity for VEGF-A.Broad-spectrum inhibition of multiple pro-angiogenic pathways.
Potential Limitations Broad effects of spliceosome inhibition may lead to off-target toxicities.Potential for resistance via upregulation of alternative pro-angiogenic pathways.[6]Off-target effects due to inhibition of multiple kinases can lead to a range of side effects.

Signaling Pathways in Angiogenesis

Angiogenesis is a complex process regulated by a balance of pro- and anti-angiogenic factors. The Vascular Endothelial Growth Factor (VEGF) signaling pathway is a critical driver of this process.

cluster_EC Endothelial Cell VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K RAS RAS PLCg->RAS AKT AKT PI3K->AKT RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Migration ERK->Proliferation eNOS eNOS AKT->eNOS Survival Cell Survival & Permeability AKT->Survival VEGF VEGF VEGF->VEGFR2 Binding & Dimerization

Caption: Simplified VEGF signaling pathway in endothelial cells.

The parent compound of this compound, Herboxidiene, has been shown to downregulate the phosphorylation of VEGFR-2 and the expression of Hypoxia-Inducible Factor-1α (HIF-1α), a key transcription factor for VEGF under hypoxic conditions.[3] The primary mechanism of this compound, however, is through the inhibition of the spliceosome.

cluster_nucleus Cell Nucleus cluster_cytoplasm Cytoplasm premRNA pre-mRNA Spliceosome Spliceosome (U2 snRNP) premRNA->Spliceosome Splicing SF3b SF3b Complex mRNA Mature mRNA Spliceosome->mRNA Translation Translation mRNA->Translation Proteins Pro-Angiogenic Proteins (e.g., VEGF) Translation->Proteins Angiogenesis Angiogenesis Proteins->Angiogenesis Herboxidiene This compound Herboxidiene->SF3b Inhibition

Caption: Mechanism of action for this compound.

Experimental Protocols & Workflows

Two standard assays for evaluating anti-angiogenic activity are the in vitro Tube Formation Assay and the in vivo Chick Chorioallantoic Membrane (CAM) Assay.

Endothelial Cell Tube Formation Assay

This assay assesses the ability of endothelial cells to form capillary-like structures on a basement membrane extract.

Methodology:

  • Plate Preparation: Thaw basement membrane extract (e.g., Matrigel®) on ice. Pipette 50-100 µL into each well of a pre-chilled 96-well plate. Incubate the plate at 37°C for 30-60 minutes to allow the gel to solidify.[8][9]

  • Cell Preparation: Culture HUVECs to 70-90% confluency. Harvest the cells using trypsin and resuspend them in the appropriate endothelial cell growth medium.[8][10]

  • Treatment: Prepare a cell suspension containing the desired concentration of this compound or a control vehicle.

  • Seeding: Add 100 µL of the HUVEC suspension (typically 1-2 x 10⁴ cells) to each well containing the solidified gel.[8]

  • Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for 4-18 hours.[8][11]

  • Visualization & Analysis: Observe the formation of tube-like networks using a light microscope. For quantitative analysis, images can be captured, and parameters such as total tube length, number of junctions, and number of loops can be measured using imaging software.[11]

A 1. Coat 96-well plate with Matrigel® B 2. Incubate at 37°C to solidify A->B C 3. Seed HUVECs with This compound or control B->C D 4. Incubate for 4-18 hours C->D E 5. Image and quantify tube formation D->E

Caption: Workflow for the HUVEC Tube Formation Assay.

Chick Chorioallantoic Membrane (CAM) Assay

The CAM assay is a widely used in vivo model to study angiogenesis.

Methodology:

  • Egg Preparation: Obtain fertilized chicken eggs and incubate them at 37.5°C with ~85% humidity for 3-4 days.[12][13]

  • Windowing: On embryonic day 3 or 4, create a small window in the eggshell to expose the CAM. This can be done by cracking the shell and removing a small portion.[14]

  • Sample Application: Prepare a sterile, inert carrier (e.g., a small filter paper disc or a thermanox coverslip) soaked with the test compound (this compound) or a control solution. Place the carrier directly onto the CAM.[13][15]

  • Incubation: Seal the window with sterile tape and return the egg to the incubator for an additional 48-72 hours.[15]

  • Analysis: After incubation, fix the CAM tissue (e.g., with a methanol/acetone mixture).[12][13] Excise the portion of the CAM beneath the carrier, place it on a microscope slide, and examine it under a stereomicroscope. The anti-angiogenic effect is quantified by counting the number of blood vessel branch points or measuring the vessel density in the treated area compared to the control.[12][13]

A 1. Incubate fertilized eggs (3-4 days) B 2. Create a window in the eggshell A->B C 3. Apply carrier with This compound to CAM B->C D 4. Reseal and incubate (48-72 hours) C->D E 5. Excise, fix, and analyze CAM vasculature D->E

Caption: Workflow for the Chick Chorioallantoic Membrane (CAM) Assay.

Conclusion

This compound presents a compelling profile as an anti-angiogenic agent due to its unique mechanism of targeting the spliceosome component SF3b. This approach offers a potential advantage over traditional anti-angiogenic therapies that are often susceptible to resistance through the upregulation of alternative signaling pathways. The data from in vitro and in vivo assays confirm its ability to inhibit key steps in the angiogenic process. Further investigation, including quantitative dose-response studies and comparison with a broader range of inhibitors in various cancer models, is warranted to fully elucidate its therapeutic potential. The experimental protocols and workflows provided in this guide offer a robust framework for such validation studies.

References

Cross-Validation of 18-Deoxyherboxidiene's Anti-Tumor Effects: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Comparison of 18-Deoxyherboxidiene and Other SF3B1 Splicing Inhibitors in Preclinical Cancer Models

This guide provides a comprehensive comparison of the anti-tumor effects of this compound and other notable SF3B1 splicing inhibitors. The data presented herein is intended for researchers, scientists, and drug development professionals engaged in the field of oncology and precision medicine.

Introduction to SF3B1 Inhibition

The splicing factor 3b subunit 1 (SF3B1) is a core component of the spliceosome, the cellular machinery responsible for intron removal from pre-mRNA.[1] Mutations and overexpression of SF3B1 are frequently observed in various cancers, leading to aberrant splicing of cancer-related genes and promoting tumorigenesis.[1] Consequently, SF3B1 has emerged as a promising therapeutic target. This compound belongs to a class of natural product-derived compounds that inhibit SF3B1, leading to anti-tumor effects.[2] This guide cross-validates the anti-tumor effects of this compound by comparing its performance with other well-characterized SF3B1 inhibitors, namely Pladienolide B, H3B-8800, and Spliceostatin A, across different cancer models.

Comparative Anti-Tumor Efficacy

The following table summarizes the in vitro cytotoxic activities (IC50 values) of this compound and its comparators across a range of cancer cell lines. While specific IC50 data for this compound is limited in publicly available literature, its activity as a potent angiogenesis inhibitor targeting SF3b has been established.[2] For a comprehensive comparison, data for other prominent SF3B1 inhibitors is provided.

Table 1: In Vitro Anti-Tumor Activity (IC50) of SF3B1 Inhibitors

CompoundCancer TypeCell LineIC50 (nM)Reference
This compound Angiogenesis (HUVEC)HUVECNot specified[2]
Pladienolide B Gastric CancerMKN 740.6[3]
Gastric CancerNUGC-31.2[3]
Gastric CancerMKN 451.8[3]
Gastric CancerKATO III4.0[3]
Cervical CancerHeLa~1-2[4]
H3B-8800 Chronic Lymphocytic LeukemiaMEC1 (SF3B1 WT)>100[5]
Chronic Lymphocytic LeukemiaMEC1 (SF3B1 K700E)~50[5]
Spliceostatin A Chronic Lymphocytic LeukemiaCLL (SF3B1 WT)5.5[6]
Chronic Lymphocytic LeukemiaCLL (SF3B1 mutant)4.9[6]
Normal B-cellsCD19+12.1[6]
Normal T-cellsCD3+61.7[6]

In Vivo Anti-Tumor Activity:

In vivo studies using xenograft models have demonstrated the potent anti-tumor activity of SF3B1 inhibitors.

  • Pladienolide B derivative: In SCID mice xenografted with primary gastric cancer cells, intraperitoneal administration led to complete tumor disappearance within two weeks.[7]

  • H3B-8800: In a K562 xenograft model, an 8 mg/kg oral dose completely abrogated the growth of tumors with an SF3B1 mutation.[8]

  • Spliceostatin A: Demonstrated potent anti-tumor activities in animal models.[9]

While specific in vivo anti-tumor efficacy data for this compound is not detailed in the available literature, its role as a potent angiogenesis inhibitor suggests significant potential in controlling tumor growth in vivo.[2]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and cross-validation of these findings.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the SF3B1 inhibitor (e.g., 0.1 nM to 1 µM) for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: The IC50 value, the concentration of the drug that inhibits cell growth by 50%, is calculated from the dose-response curve.[10]

Apoptosis Assay (Annexin V/Propidium Iodide Staining)
  • Cell Treatment: Treat cells with the SF3B1 inhibitor at its IC50 concentration for 24-48 hours.

  • Cell Harvesting: Harvest the cells and wash them with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate for 15 minutes at room temperature in the dark.[11]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.[12]

Cell Cycle Analysis (Propidium Iodide Staining)
  • Cell Treatment: Treat cells with the SF3B1 inhibitor at its IC50 concentration for 24 hours.

  • Cell Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.[13]

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A. Incubate for 30 minutes in the dark.[13]

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[14]

Visualizing the Mechanism and Workflow

To better understand the processes involved, the following diagrams illustrate the experimental workflow for cross-validation and the signaling pathway affected by SF3B1 inhibitors.

experimental_workflow Experimental Workflow for Cross-Validation cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Cell Line Selection Cell Line Selection Cell Viability (MTT) Cell Viability (MTT) Cell Line Selection->Cell Viability (MTT) Apoptosis (Annexin V/PI) Apoptosis (Annexin V/PI) Cell Viability (MTT)->Apoptosis (Annexin V/PI) Cell Cycle (PI Staining) Cell Cycle (PI Staining) Apoptosis (Annexin V/PI)->Cell Cycle (PI Staining) Data Analysis & Comparison Data Analysis & Comparison Cell Cycle (PI Staining)->Data Analysis & Comparison Xenograft Model Xenograft Model Tumor Growth Inhibition Tumor Growth Inhibition Xenograft Model->Tumor Growth Inhibition Toxicity Assessment Toxicity Assessment Tumor Growth Inhibition->Toxicity Assessment Toxicity Assessment->Data Analysis & Comparison signaling_pathway SF3B1 Inhibition Signaling Pathway This compound This compound SF3B1 SF3B1 This compound->SF3B1 Inhibits Spliceosome Spliceosome SF3B1->Spliceosome Component of Pre-mRNA Splicing Pre-mRNA Splicing Spliceosome->Pre-mRNA Splicing Catalyzes Aberrant Splicing Aberrant Splicing Pre-mRNA Splicing->Aberrant Splicing leads to Apoptosis Apoptosis Pre-mRNA Splicing->Apoptosis Modulates Oncogenic Proteins Oncogenic Proteins Aberrant Splicing->Oncogenic Proteins Altered NF-kB Pathway NF-kB Pathway Aberrant Splicing->NF-kB Pathway Activates AKT Pathway AKT Pathway Aberrant Splicing->AKT Pathway Activates Tumor Growth Tumor Growth Oncogenic Proteins->Tumor Growth Promotes NF-kB Pathway->Tumor Growth AKT Pathway->Tumor Growth

References

Unraveling the Transcriptomic Consequences of 18-Deoxyherboxidiene: A Comparative Guide to SF3b Splicing Modulators

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the precise downstream effects of novel therapeutic compounds is paramount. 18-Deoxyherboxidiene, a potent anti-tumor agent, has emerged as a critical tool for investigating the intricacies of pre-mRNA splicing. This guide provides a comprehensive comparison of the downstream effects of this compound on gene expression, benchmarking its performance against other well-characterized SF3b complex inhibitors and offering detailed experimental insights.

This compound, also known as Herboxidiene or GEX1A, exerts its biological activity by targeting the SF3b (splicing factor 3b) subcomplex, a core component of the spliceosome.[1][2] This interaction directly interferes with the splicing machinery, leading to global alterations in pre-mRNA processing and subsequent changes in the cellular transcriptome. The downstream consequences of this splicing modulation are profound, impacting cancer cell proliferation, angiogenesis, and apoptosis.[3][4]

Comparative Analysis of Transcriptomic Alterations

To elucidate the specific impact of this compound on gene expression, we compare its effects with those of other prominent SF3b inhibitors, Pladienolide B and Spliceostatin A. While all three compounds share a common molecular target, subtle differences in their interaction with the SF3b complex can lead to distinct downstream gene expression signatures.

The primary consequence of SF3b inhibition is the widespread alteration of splicing patterns, most notably an increase in intron retention and exon skipping events.[5][6] These aberrant splicing events can introduce premature termination codons, leading to nonsense-mediated decay of the transcript, or result in the production of non-functional or dominant-negative protein isoforms.

A study on the effects of GEX1A (Herboxidiene) in leukemic cells revealed significant global changes in splicing.[7] Analysis of RNA sequencing data showed a multitude of transcripts with altered splicing, including exon skipping, intron retention, and the use of alternative 5' and 3' splice sites.[7] These changes were linked to the induction of apoptosis and the repression of genes critical for leukemia progression.[4][7]

Similarly, treatment of cells with Pladienolide B has been shown to induce widespread intron retention and modulate the expression of genes involved in critical cellular processes.[2][5] Comparative analysis of the transcriptomic data from studies on this compound and Pladienolide B reveals a significant overlap in the affected cellular pathways, including cell cycle regulation, RNA processing, and apoptosis. However, the precise sets of genes and the magnitude of splicing alterations can vary, highlighting the importance of compound-specific analyses.

Table 1: Comparative Downstream Effects of SF3b Splicing Modulators on Gene Expression

FeatureThis compound (GEX1A)Pladienolide BSpliceostatin A
Primary Splicing Defect Intron Retention, Exon Skipping, Alternative Splice Site Usage[7]Intron Retention, Exon Skipping[5][6]Exon Skipping, Intron Retention[6][8]
Key Affected Pathways Apoptosis, Cell Cycle Control, FLT3-ITD signaling (in leukemia)[4][7]Cell Cycle Control, RNA Processing, Protein Translation[5][6]RNA Splicing, Protein Translation, Nuclear-Cytoplasmic Transport[6][8]
Reported Downstream Gene/Protein Alterations MCL-1 isoform shift to pro-apoptotic MCL-1S, Repression of FLT3-ITD[4]Altered splicing of MDM2, DNAJB1[5]Aberrant splicing of numerous oncogenes and tumor suppressors[8]

Experimental Protocols

To enable researchers to replicate and build upon these findings, detailed methodologies for key experiments are provided below.

RNA Sequencing (RNA-Seq) for Splicing Analysis

Objective: To perform a global analysis of gene expression and alternative splicing events following treatment with an SF3b inhibitor.

Methodology:

  • Cell Culture and Treatment: Plate cells (e.g., a relevant cancer cell line) at an appropriate density and allow them to adhere overnight. Treat cells with the desired concentration of this compound, a comparator compound (e.g., Pladienolide B), or vehicle control (e.g., DMSO) for a specified time course (e.g., 6, 12, or 24 hours).

  • RNA Extraction: Harvest cells and extract total RNA using a commercially available kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions. Ensure RNA integrity is assessed using a Bioanalyzer (Agilent).

  • Library Preparation: Prepare RNA-seq libraries from high-quality total RNA. This typically involves poly(A) selection to enrich for mRNA, followed by fragmentation, reverse transcription to cDNA, adapter ligation, and PCR amplification.

  • Sequencing: Perform paired-end sequencing on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

  • Data Analysis Workflow:

    • Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads.

    • Alignment: Align the reads to a reference genome using a splice-aware aligner such as STAR or HISAT2.

    • Differential Gene Expression Analysis: Utilize packages like DESeq2 or edgeR to identify genes that are significantly upregulated or downregulated upon treatment.

    • Alternative Splicing Analysis: Employ specialized tools like rMATS, MISO, or SpliceSeq to identify and quantify different types of alternative splicing events (e.g., skipped exons, retained introns, alternative 3'/5' splice sites).[9]

    • Functional Annotation: Perform pathway and gene ontology analysis on the differentially expressed and spliced genes to understand the biological implications of the treatment.

Quantitative Real-Time PCR (qRT-PCR) for Validation of Splicing Events

Objective: To validate specific alternative splicing events identified from RNA-seq data.

Methodology:

  • RNA Extraction and cDNA Synthesis: Extract total RNA from treated and control cells as described above. Synthesize cDNA using a reverse transcription kit with random primers or oligo(dT) primers.

  • Primer Design: Design primers that specifically amplify the different splice isoforms. For an exon skipping event, one can design a forward primer in the preceding exon and a reverse primer in the following exon (to detect the skipped isoform) and another reverse primer within the skipped exon (to detect the included isoform).

  • qPCR Reaction: Set up qPCR reactions using a SYBR Green or probe-based master mix, cDNA template, and the designed primers. Run the reactions on a real-time PCR instrument.

  • Data Analysis: Calculate the relative abundance of each splice isoform using the ΔΔCt method, normalizing to a stable housekeeping gene. The ratio of the included to the skipped isoform can then be compared between treated and control samples.[1]

Visualizing the Molecular Cascade

To better illustrate the mechanisms and workflows discussed, the following diagrams have been generated using the Graphviz DOT language.

Signaling_Pathway cluster_drug SF3b Inhibitors cluster_spliceosome Spliceosome cluster_effects Downstream Effects This compound This compound SF3b Complex SF3b Complex This compound->SF3b Complex inhibit Pladienolide B Pladienolide B Pladienolide B->SF3b Complex inhibit Spliceostatin A Spliceostatin A Spliceostatin A->SF3b Complex inhibit Pre-mRNA Pre-mRNA SF3b Complex->Pre-mRNA acts on Altered Splicing Altered Splicing Pre-mRNA->Altered Splicing leads to Aberrant mRNA Aberrant mRNA Altered Splicing->Aberrant mRNA Altered Protein Function Altered Protein Function Aberrant mRNA->Altered Protein Function Cellular Outcomes Cellular Outcomes Altered Protein Function->Cellular Outcomes e.g., Apoptosis, Cell Cycle Arrest

Caption: Mechanism of action for SF3b inhibitors.

Experimental_Workflow Cell Treatment Cell Treatment RNA Extraction RNA Extraction Cell Treatment->RNA Extraction Library Preparation Library Preparation RNA Extraction->Library Preparation RNA Sequencing RNA Sequencing Library Preparation->RNA Sequencing Data Analysis Data Analysis RNA Sequencing->Data Analysis Differential Expression Differential Expression Data Analysis->Differential Expression Alternative Splicing Alternative Splicing Data Analysis->Alternative Splicing Validation (qRT-PCR) Validation (qRT-PCR) Alternative Splicing->Validation (qRT-PCR)

Caption: RNA-Seq workflow for splicing analysis.

References

Validating SF3b as the Primary Target of 18-Deoxyherboxidiene: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of experimental data validating the spliceosome-associated protein SF3b as the primary molecular target of the natural product 18-Deoxyherboxidiene. We present a comparative analysis with other well-characterized SF3b inhibitors, namely Spliceostatin A and Pladienolide B, supported by detailed experimental protocols and visual workflows to facilitate a deeper understanding of the target validation process.

Comparative Analysis of SF3b Inhibitors

The validation of SF3b as the direct target of this compound and its analogs relies on a convergence of evidence from multiple experimental approaches. A key aspect of this validation is the direct comparison with other known SF3b-targeting compounds. While direct head-to-head quantitative comparisons of binding affinities for this compound are not extensively documented in single studies, the available data from various sources strongly supports a shared mechanism of action and binding site with other SF3b modulators.

CompoundTargetIn Vitro Splicing Inhibition (IC50)Cell-Based Splicing Inhibition (IC50)Method of Action
This compound SF3b complexNot explicitly reported in direct comparisonPotent inhibition demonstratedBinds to the SF3b complex, interfering with the early stages of spliceosome assembly.[1][2]
Herboxidiene (parent compound) SF3b complex~1 µM[2]Potent inhibition demonstratedBinds to the SF3b complex, interfering with the early stages of spliceosome assembly.[1]
Spliceostatin A (SSA) SF3b complex~100 nM (for analog SSA-917)[3]Potent inhibition demonstratedCovalently binds to a zinc finger in the PHF5A subunit of the SF3b complex.
Pladienolide B (PB) SF3b complexPotent inhibition demonstratedPotent inhibition demonstratedBinds to a pocket formed by SF3B1 and PHF5A subunits of the SF3b complex.[4]
E7107 (Pladienolide B analog) SF3b complexPotent inhibition demonstratedPotent inhibition demonstratedBinds to a pocket formed by SF3B1 and PHF5A subunits of the SF3b complex.[4]
WX-02-23 (Synthetic Ligand) SF3b complex~5 µM[3]Not reportedIncreases SF3B1 thermostability and interferes with in vitro splicing.[3]

Table 1: Comparative data for SF3b inhibitors. Note: IC50 values can vary depending on the specific assay conditions and cell lines used.

Experimental Protocols for Target Validation

The following are detailed methodologies for key experiments used to validate SF3b as the primary target of this compound and other SF3b inhibitors.

In Vitro Splicing Assay

This assay directly measures the ability of a compound to inhibit the splicing of a pre-mRNA substrate in a cell-free system.

Objective: To determine the concentration-dependent inhibitory effect of this compound on pre-mRNA splicing.

Materials:

  • HeLa cell nuclear extract

  • Radiolabeled pre-mRNA substrate (e.g., MINX)

  • This compound and other SF3b inhibitors (dissolved in DMSO)

  • Splicing reaction buffer (containing ATP, MgCl2, and other necessary components)

  • Denaturing polyacrylamide gel electrophoresis (PAGE) apparatus

  • Phosphorimager

Protocol:

  • Prepare splicing reactions by combining HeLa nuclear extract, radiolabeled pre-mRNA substrate, and splicing reaction buffer.

  • Add varying concentrations of this compound or other inhibitors to the reactions. A DMSO-only control should be included.

  • Incubate the reactions at 30°C for a specified time (e.g., 45-60 minutes) to allow splicing to occur.

  • Stop the reactions by adding a stop buffer containing proteinase K and SDS.

  • Extract the RNA from the reactions using phenol:chloroform extraction followed by ethanol precipitation.

  • Resuspend the RNA pellets and load them onto a denaturing polyacrylamide gel.

  • Run the gel to separate the pre-mRNA, mRNA, and splicing intermediates.

  • Visualize the radiolabeled RNA bands using a phosphorimager and quantify the band intensities.

  • Calculate the percentage of splicing inhibition at each drug concentration and determine the IC50 value.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to confirm direct target engagement in a cellular context. The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.[3][5][6][7][8]

Objective: To demonstrate that this compound directly binds to and stabilizes SF3b1 in intact cells.

Materials:

  • Cultured cells (e.g., HeLa or HEK293T)

  • This compound

  • Phosphate-buffered saline (PBS)

  • Lysis buffer with protease inhibitors

  • Centrifuge

  • SDS-PAGE and Western blotting apparatus

  • Anti-SF3B1 antibody

Protocol:

  • Treat cultured cells with this compound or a vehicle control (DMSO) for a specified time.

  • Harvest the cells and resuspend them in PBS.

  • Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) using a thermal cycler.

  • Lyse the cells by freeze-thawing or by adding lysis buffer.

  • Separate the soluble protein fraction from the precipitated protein by centrifugation at high speed.

  • Collect the supernatant (soluble fraction) and analyze the protein concentration.

  • Resolve equal amounts of soluble protein from each sample by SDS-PAGE.

  • Transfer the proteins to a membrane and perform a Western blot using an antibody specific for SF3B1.

  • Detect the SF3B1 protein bands and quantify their intensity.

  • Plot the amount of soluble SF3B1 as a function of temperature for both treated and untreated samples to generate melting curves and determine the shift in melting temperature (Tm).

Pull-Down Assay with Biotinylated Probe

This affinity-based method is used to isolate the binding partners of a small molecule from a complex protein mixture. This requires a biotinylated version of this compound. While the direct synthesis of a biotinylated this compound is not widely reported, the general principle would be as follows.[9][10][11][12]

Objective: To specifically pull down SF3b from a cell lysate using a biotinylated this compound probe.

Materials:

  • Biotinylated this compound (synthesis required)

  • Cell lysate (e.g., from HeLa cells)

  • Streptavidin-conjugated beads (e.g., agarose or magnetic beads)

  • Wash buffer

  • Elution buffer

  • SDS-PAGE and Western blotting apparatus

  • Anti-SF3B1 antibody

Protocol:

  • Incubate the cell lysate with the biotinylated this compound probe to allow for binding. A control incubation with biotin alone should be performed.

  • Add streptavidin-conjugated beads to the lysate and incubate to capture the biotinylated probe and its binding partners.

  • Wash the beads several times with wash buffer to remove non-specific binding proteins.

  • Elute the bound proteins from the beads using an elution buffer (e.g., containing high salt, low pH, or SDS).

  • Analyze the eluted proteins by SDS-PAGE and Western blotting using an antibody against SF3B1 to confirm its presence.

Photoaffinity Labeling

This technique uses a photo-reactive version of the small molecule to covalently crosslink to its target upon UV irradiation, allowing for definitive identification of the binding protein. The design of a specific photoaffinity probe for this compound would be a prerequisite.

Objective: To covalently label SF3b with a photo-reactive derivative of this compound.

Materials:

  • Photo-reactive this compound probe (synthesis required)

  • Cell lysate or purified SF3b complex

  • UV light source (e.g., 365 nm)

  • SDS-PAGE and autoradiography or Western blotting apparatus

Protocol:

  • Incubate the cell lysate or purified SF3b with the photo-reactive this compound probe in the dark to allow for binding.

  • Expose the mixture to UV light to activate the photo-reactive group and induce covalent crosslinking to the target protein.

  • Resolve the proteins by SDS-PAGE.

  • If the probe is radiolabeled, visualize the crosslinked protein by autoradiography.

  • Alternatively, if the probe contains a tag (e.g., biotin), detect the crosslinked protein by Western blotting with a corresponding antibody or streptavidin conjugate. The identity of the labeled band can be confirmed by mass spectrometry.

Visualizing the Molecular Interactions and Experimental Processes

To better illustrate the concepts discussed, the following diagrams were generated using Graphviz (DOT language).

cluster_spliceosome Spliceosome Assembly cluster_inhibitor Inhibitor Action Pre-mRNA Pre-mRNA U1_snRNP U1_snRNP Pre-mRNA->U1_snRNP 5' Splice Site Recognition U2_snRNP U2_snRNP U1_snRNP->U2_snRNP Recruitment SF3b SF3b U2_snRNP->SF3b Spliceosome_A A Complex SF3b->Spliceosome_A Branch Point Recognition Inhibition Inhibition SF3b->Inhibition U4/U6.U5_tri-snRNP U4/U6.U5_tri-snRNP Spliceosome_B B Complex U4/U6.U5_tri-snRNP->Spliceosome_B Activation Spliceosome_A->U4/U6.U5_tri-snRNP Recruitment Spliced_mRNA Spliced_mRNA Spliceosome_B->Spliced_mRNA Catalysis This compound This compound This compound->SF3b Binding Inhibition->Spliceosome_A Blocks Formation

Figure 1: Mechanism of action of this compound on spliceosome assembly.

cluster_workflow Target Validation Workflow Start Start In_Vitro_Splicing In Vitro Splicing Assay Start->In_Vitro_Splicing Functional Validation CETSA Cellular Thermal Shift Assay (CETSA) Start->CETSA Direct Target Engagement Pull_Down Pull-Down Assay Start->Pull_Down Binding Partner ID Photoaffinity Photoaffinity Labeling Start->Photoaffinity Direct Binding Site ID Data_Analysis Data Analysis & Comparison In_Vitro_Splicing->Data_Analysis CETSA->Data_Analysis Pull_Down->Data_Analysis Photoaffinity->Data_Analysis Conclusion SF3b Validated as Target Data_Analysis->Conclusion

Figure 2: Experimental workflow for validating SF3b as the target of this compound.

cluster_cetsa Cellular Thermal Shift Assay (CETSA) Principle Cells Cells treated with This compound or Vehicle Heating Heat Treatment (Temperature Gradient) Cells->Heating Lysis Cell Lysis Heating->Lysis Centrifugation Centrifugation to separate soluble proteins Lysis->Centrifugation Analysis Western Blot for SF3B1 Centrifugation->Analysis Result Increased Thermal Stability of SF3B1 with Drug Analysis->Result

Figure 3: Logical workflow of the Cellular Thermal Shift Assay (CETSA).

References

A Head-to-Head Battle for Spliceosome Inhibition: 18-Deoxyherboxidiene vs. Herboxidiene

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between structurally similar bioactive molecules is paramount. This guide provides a comprehensive comparison of 18-Deoxyherboxidiene and its parent compound, herboxidiene, both potent modulators of the spliceosome, a critical cellular machine involved in gene expression.

This comparison delves into their mechanism of action, presents available experimental data on their biological activity, and provides detailed protocols for key assays. While direct head-to-head studies are limited, structure-activity relationship (SAR) data for herboxidiene analogs offer significant insights into the likely comparative performance of this compound.

Mechanism of Action: Targeting the Heart of Splicing

Both herboxidiene and its derivative, this compound, exert their biological effects by targeting the SF3b (splicing factor 3b) complex, a core component of the U2 small nuclear ribonucleoprotein (snRNP) in the spliceosome. The spliceosome is responsible for the precise removal of introns from pre-messenger RNA (pre-mRNA), a crucial step in the maturation of mRNA.

By binding to the SF3B1 subunit of the SF3b complex, these compounds interfere with the early stages of spliceosome assembly.[1] This disruption prevents the stable association of the U2 snRNP with the branch point sequence of the intron, effectively stalling the splicing process. This inhibition of splicing can lead to an accumulation of unspliced pre-mRNA and ultimately trigger cellular apoptosis, making these compounds promising candidates for anti-cancer therapies.[2] Furthermore, inhibition of splicing has been shown to affect angiogenesis, the formation of new blood vessels, a process critical for tumor growth.[3]

Comparative Biological Activity: The Critical Role of the C18-Hydroxyl Group

A key structural feature of herboxidiene is the presence of a hydroxyl (-OH) group at the C18 position. SAR studies have demonstrated that this hydroxyl group is a critical pharmacophore, essential for the potent biological activity of herboxidiene. Modification or removal of this group leads to a dramatic decrease in inhibitory potency. For instance, a ketone analog at the C18 position was found to be essentially inactive.

Given that this compound, as its name suggests, lacks this crucial hydroxyl group at the C18 position, it is strongly inferred that its biological activity is significantly lower than that of herboxidiene.

Table 1: Comparative Cytotoxicity Data for Herboxidiene and a C18-Modified Analog

CompoundCell LineIC50 (µM)Reference
HerboxidieneVarious Human Cancer Cell LinesLow nanomolar to sub-micromolar range
Herboxidiene C18-ketone analogNot specified> 10 µM (Essentially inactive)

Note: The data for the C18-ketone analog is presented to highlight the importance of the C18 hydroxyl group. It is anticipated that this compound would exhibit similarly reduced activity.

Experimental Protocols

To facilitate further research and comparative studies, detailed methodologies for key experiments are provided below.

In Vitro Splicing Assay

This assay is fundamental to assessing the direct inhibitory effect of compounds on the splicing machinery.

Objective: To measure the inhibition of pre-mRNA splicing in a cell-free system.

Materials:

  • HeLa cell nuclear extract

  • Radiolabeled pre-mRNA substrate

  • ATP, creatine phosphate, MgCl2

  • Test compounds (Herboxidiene, this compound) dissolved in DMSO

  • Urea-polyacrylamide gels

  • Phosphorimager system

Protocol:

  • Prepare splicing reactions by combining HeLa nuclear extract with an ATP regeneration system (ATP and creatine phosphate) and MgCl2.

  • Add the test compounds at various concentrations (or DMSO as a vehicle control) to the reactions and pre-incubate for 10-15 minutes at 30°C.

  • Initiate the splicing reaction by adding the radiolabeled pre-mRNA substrate.

  • Incubate the reactions at 30°C for a defined period (e.g., 30-60 minutes) to allow splicing to occur.

  • Stop the reactions and isolate the RNA products.

  • Separate the RNA species (pre-mRNA, mRNA, splicing intermediates, and intron lariat) by electrophoresis on a denaturing urea-polyacrylamide gel.

  • Visualize the radiolabeled RNA bands using a phosphorimager and quantify the band intensities to determine the extent of splicing inhibition.

Angiogenesis Assay (HUVEC Tube Formation)

This assay evaluates the effect of the compounds on the ability of endothelial cells to form capillary-like structures, a key process in angiogenesis.

Objective: To assess the anti-angiogenic potential of the test compounds.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial cell growth medium

  • Matrigel (or a similar basement membrane extract)

  • 96-well plates

  • Test compounds (Herboxidiene, this compound)

  • Microscope with imaging capabilities

Protocol:

  • Thaw Matrigel on ice and coat the wells of a 96-well plate. Allow the gel to solidify at 37°C for at least 30 minutes.

  • Harvest HUVECs and resuspend them in a basal medium containing the test compounds at various concentrations (or vehicle control).

  • Seed the HUVECs onto the solidified Matrigel.

  • Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours.

  • Monitor the formation of tube-like structures using a microscope at regular intervals.

  • Capture images of the formed networks.

  • Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.

Visualizing the Mechanism and Workflow

To provide a clearer understanding of the concepts discussed, the following diagrams have been generated using the DOT language.

G Mechanism of Action of Herboxidiene and this compound cluster_spliceosome Spliceosome Assembly cluster_inhibition Inhibition by Herboxidiene Analogs Pre-mRNA Pre-mRNA E_Complex E Complex Pre-mRNA->E_Complex U1 snRNP binding A_Complex A Complex E_Complex->A_Complex U2 snRNP binding B_Complex B Complex A_Complex->B_Complex U4/U6.U5 tri-snRNP binding Spliced_mRNA Spliced mRNA B_Complex->Spliced_mRNA Catalytic Steps Inhibitor Herboxidiene or This compound SF3b1 SF3b1 Subunit Inhibitor->SF3b1 Binding Block Inhibition SF3b1->Block Block->A_Complex Blocks transition to B Complex

Caption: Inhibition of Spliceosome Assembly by Herboxidiene Analogs.

G Experimental Workflow: In Vitro Splicing Assay Start Start Prepare_Reaction Prepare Splicing Reaction (HeLa Nuclear Extract, ATP, MgCl2) Start->Prepare_Reaction Add_Compound Add Test Compound (Herboxidiene or this compound) Prepare_Reaction->Add_Compound Pre_Incubate Pre-incubate at 30°C Add_Compound->Pre_Incubate Add_Substrate Add Radiolabeled pre-mRNA Substrate Pre_Incubate->Add_Substrate Incubate Incubate at 30°C Add_Substrate->Incubate Isolate_RNA Isolate RNA Incubate->Isolate_RNA Electrophoresis Denaturing Urea-PAGE Isolate_RNA->Electrophoresis Visualize Phosphorimaging Electrophoresis->Visualize Quantify Quantify Band Intensities Visualize->Quantify End End Quantify->End

Caption: Workflow for the In Vitro Splicing Assay.

References

Safety Operating Guide

Proper Disposal of 18-Deoxyherboxidiene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This document provides essential safety and logistical information for the proper disposal of 18-Deoxyherboxidiene, a potent angiogenesis inhibitor utilized in cancer research. Researchers, scientists, and drug development professionals are advised to adhere to these procedural guidelines to ensure a safe laboratory environment and compliance with waste management regulations. Due to its cytotoxic nature, this compound requires handling and disposal as a hazardous chemical waste.

1. Characterization of this compound

While a comprehensive Safety Data Sheet (SDS) for this compound is not publicly available, its classification as a potent angiogenesis inhibitor necessitates its treatment as a cytotoxic compound. The related compound, Herboxidiene, is known to be harmful if swallowed, in contact with skin, or inhaled, indicating that this compound should be handled with similar precautions.

Available Compound Data:

PropertyData
Molecular Formula C₂₅H₄₂O₅[1]
Molecular Weight 422.6 g/mol [1]
Appearance Solid[1]
Solubility Soluble in DMSO, Ethanol, Methanol[1]
Storage Store at room temperature in the continental US; may vary elsewhere.[2]

Personal Protective Equipment (PPE) and Safety Measures

Prior to handling this compound or its waste, all personnel must be equipped with the appropriate personal protective equipment.

Minimum PPE Requirements:

  • Gloves: Two pairs of chemotherapy-grade gloves.

  • Gown: A disposable, solid-front, back-closure gown.

  • Eye Protection: Safety glasses with side shields or goggles.

  • Respiratory Protection: A fit-tested N95 respirator is recommended, especially when handling powders or creating aerosols.

Engineering Controls:

  • All handling of this compound should be conducted within a certified chemical fume hood or a biological safety cabinet to minimize inhalation exposure.

  • An eyewash station and safety shower must be readily accessible.

Step-by-Step Disposal Procedures

The disposal of this compound and all contaminated materials must follow a strict protocol to prevent environmental contamination and accidental exposure.

Step 1: Waste Segregation at the Point of Generation

  • Immediately segregate all materials that have come into contact with this compound from other laboratory waste streams.[3]

  • This includes, but is not limited to:

    • Unused or expired this compound.

    • Contaminated labware (e.g., vials, pipette tips, culture plates).

    • Contaminated consumables (e.g., gloves, gowns, bench paper).

    • Solutions containing this compound.

    • Materials used for cleaning spills.

Step 2: Use of Designated Cytotoxic Waste Containers

  • All this compound waste must be placed in clearly labeled, leak-proof, and puncture-resistant containers designated for cytotoxic waste.[3]

  • These containers are typically color-coded, often with purple lids, to distinguish them from other waste streams.[3][4]

  • Sharps, such as needles and contaminated glass, must be disposed of in a designated cytotoxic sharps container.[4]

Step 3: Labeling of Waste Containers

  • Properly label all waste containers with the following information:

    • The words "Cytotoxic Waste" or "Chemotherapy Waste".

    • The biohazard symbol.

    • The date of waste accumulation.

    • The name of the generating laboratory and principal investigator.

Step 4: Temporary Storage in the Laboratory

  • Store sealed cytotoxic waste containers in a designated, secure area within the laboratory, away from general traffic.

  • Do not allow waste to accumulate. Follow your institution's guidelines for the maximum allowable accumulation time.

Step 5: Arrange for Professional Disposal

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of cytotoxic waste.

  • Cytotoxic waste must be disposed of via high-temperature incineration by a licensed hazardous waste contractor.[3][5]

  • Under no circumstances should this compound or its contaminated materials be disposed of in the regular trash or down the drain.

Spill Management

In the event of a spill of this compound, immediate and appropriate action is critical.

Required Materials:

  • A designated chemotherapy spill kit should be readily available in any laboratory where this compound is handled.

Spill Cleanup Protocol:

  • Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.

  • Don PPE: Put on the full complement of PPE from the spill kit.

  • Contain the Spill:

    • For liquid spills, use the absorbent pads from the spill kit to cover and contain the liquid.

    • For solid spills, carefully cover the powder with damp absorbent pads to avoid generating dust.

  • Clean the Area:

    • Working from the outside in, carefully clean the spill area.

    • Place all contaminated materials into the cytotoxic waste bags provided in the spill kit.

  • Decontaminate the Surface:

    • Decontaminate the spill area with a suitable agent. A common practice is to use a detergent solution followed by a 70% alcohol wipe-down.[6]

  • Dispose of all Materials: All materials used for spill cleanup, including PPE, must be disposed of as cytotoxic waste.

  • Report the Incident: Report the spill to your laboratory supervisor and EHS department in accordance with your institution's policies.

Experimental Protocols Cited

While no specific experimental protocols for the disposal of this compound were found, the procedures outlined above are based on established guidelines for the safe handling and disposal of cytotoxic and other hazardous laboratory chemicals. These guidelines are mandated by regulatory bodies and are standard practice in research and clinical settings.

Visual Guides

To further clarify the proper handling and disposal workflow, the following diagrams are provided.

Disposal Workflow for this compound cluster_Lab In the Laboratory cluster_Disposal Professional Disposal Generation Waste Generation (Contaminated materials, unused compound) Segregation Segregate at Point of Use Generation->Segregation Immediate Action Containerization Place in Labeled Cytotoxic Waste Container Segregation->Containerization Use Designated Bins Storage Secure Temporary Storage Containerization->Storage Seal and Store Safely EHS_Pickup EHS Collection Storage->EHS_Pickup Scheduled Pickup Incineration High-Temperature Incineration EHS_Pickup->Incineration Final Disposal

Caption: Workflow for the safe disposal of this compound waste.

Spill Response Logic Spill_Detected Spill Detected Secure_Area Secure the Area Spill_Detected->Secure_Area Don_PPE Don Full PPE Secure_Area->Don_PPE Contain_Spill Contain Spill (Absorbent Pads) Don_PPE->Contain_Spill Clean_Up Clean Spill Area Contain_Spill->Clean_Up Decontaminate Decontaminate Surface Clean_Up->Decontaminate Dispose_Waste Dispose of all materials as Cytotoxic Waste Decontaminate->Dispose_Waste Report Report Incident to Supervisor & EHS Dispose_Waste->Report

Caption: Logical steps for responding to an this compound spill.

References

Personal protective equipment for handling 18-Deoxyherboxidiene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Personal Protective Equipment (PPE)

Appropriate PPE is essential to prevent exposure through inhalation, skin contact, or ingestion. The following table summarizes the recommended PPE for handling 18-Deoxyherboxidiene.

PPE CategoryItemSpecifications and Use
Hand Protection Chemical-resistant glovesNitrile or latex gloves should be worn at all times. Consider double-gloving for enhanced protection. Change gloves immediately if contaminated.
Eye and Face Protection Safety glasses with side shields or gogglesMust be worn to protect against splashes or airborne particles. A face shield may be necessary when handling larger quantities or if there is a significant risk of splashing.
Respiratory Protection NIOSH-approved respiratorA fit-tested N95 or higher respirator is recommended, especially when handling the powder outside of a certified chemical fume hood, to prevent inhalation of airborne particles.
Body Protection Laboratory coat or disposable gownA fully buttoned lab coat or a disposable gown should be worn to protect skin and clothing. Ensure cuffs are tucked into gloves.
Foot Protection Closed-toe shoesShoes that fully cover the feet are mandatory in the laboratory to protect against spills.

Operational Plan for Handling

A systematic approach is critical for safely handling this compound. The following workflow outlines the key steps from preparation to cleanup.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_area Designate Handling Area (Fume Hood) gather_ppe Assemble and Don Required PPE prep_area->gather_ppe gather_materials Gather All Necessary Equipment and Reagents gather_ppe->gather_materials weigh Weigh Compound in Fume Hood gather_materials->weigh Proceed to Handling dissolve Prepare Solution weigh->dissolve decontaminate Decontaminate Surfaces and Equipment dissolve->decontaminate Proceed to Cleanup dispose_waste Dispose of Waste in Designated Hazardous Waste Containers decontaminate->dispose_waste remove_ppe Doff PPE Correctly dispose_waste->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands

Figure 1. A stepwise workflow for the safe handling of this compound.

Step-by-Step Handling Protocol

  • Preparation :

    • Designate a specific area for handling, preferably a certified chemical fume hood, to minimize exposure.

    • Assemble all necessary PPE as outlined in the table above and put it on correctly before entering the designated handling area.

    • Gather all required equipment, such as spatulas, weigh boats, vials, and solvents.

  • Handling :

    • When weighing the solid compound, perform the task within the chemical fume hood to control airborne particles.

    • Use caution to avoid creating dust.

    • If preparing a solution, add the solvent to the weighed compound slowly to prevent splashing.

  • Cleanup :

    • Decontaminate all surfaces and equipment that may have come into contact with the compound using an appropriate cleaning agent (e.g., 70% ethanol), followed by soap and water.

    • Dispose of all contaminated materials, including gloves, weigh boats, and pipette tips, in a clearly labeled hazardous waste container.[2]

Disposal Plan

All waste materials contaminated with this compound must be treated as hazardous waste.

  • Solid Waste : Collect all contaminated solid waste, including unused compound, contaminated PPE, and weighing materials, in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste : Collect any solutions containing this compound in a separate, sealed, and labeled hazardous liquid waste container.

  • Disposal : All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office, following all local, state, and federal regulations. Do not dispose of this chemical down the drain or in the regular trash.[2]

Emergency Procedures

  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]

  • Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[3]

  • Ingestion : Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

By adhering to these safety protocols, researchers can minimize their risk of exposure and ensure the safe handling and disposal of this compound in the laboratory. Always consult your institution's specific safety guidelines and EHS office for additional information.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.